molecular formula C20H22N4O3 B1666225 AZD-6280 CAS No. 942436-93-3

AZD-6280

カタログ番号: B1666225
CAS番号: 942436-93-3
分子量: 366.4 g/mol
InChIキー: NVWCZRPXYVDQEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD6280 has been used in trials studying the basic science of Anxiety.
AZD6280 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWCZRPXYVDQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915944
Record name 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942436-93-3
Record name AZD-6280
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-6280
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-6280
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-6280: A Technical Deep-Dive into its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-6280 is a novel, selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting functional selectivity for the α2 and α3 subunits. Developed by AstraZeneca for the potential treatment of anxiety disorders, this compound was designed to elicit anxiolytic effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines that act on the α1 and α5 subunits. Although its clinical development was halted after Phase I trials, the discovery and synthetic pathway of this compound provide valuable insights into the medicinal chemistry of subtype-selective GABAA modulators. This document provides a comprehensive overview of the discovery, chemical synthesis, and preclinical evaluation of this compound.

Discovery and Rationale

The discovery of this compound was rooted in the therapeutic potential of targeting specific subtypes of the GABAA receptor. The differential distribution of GABAA receptor α subunits in the brain is linked to distinct physiological functions. While the α1 subunit is primarily associated with sedation, the α2 and α3 subunits are implicated in anxiolysis. This compound emerged from a medicinal chemistry program at AstraZeneca aimed at developing cinnoline-based compounds with selective positive allosteric modulation of α2/α3-containing GABAA receptors.[1][2]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors. By binding to this site on receptors containing α2 and α3 subunits, it enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus potentiating the inhibitory neurotransmission in brain circuits associated with anxiety.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse GABA_A_Receptor GABAA Receptor (α2/α3, β, γ subunits) Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect GABA GABA GABA->GABA_A_Receptor binds AZD6280 This compound AZD6280->GABA_A_Receptor potentiates GABA effect

Caption: GABAA Receptor Signaling Pathway Modulated by this compound.

Chemical Synthesis Pathway

The chemical synthesis of this compound, with the IUPAC name 4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide, is a multi-step process. A representative synthetic route is outlined below, based on analogous cinnoline (B1195905) syntheses.

AZD6280_Synthesis Start Substituted Aniline (B41778) Diazotization 1. Diazotization 2. Coupling with Cyanoacetamide Start->Diazotization Hydrazone Aryl Hydrazone Cyclization Intramolecular Cyclization (e.g., with AlCl3) Hydrazone->Cyclization Cinnoline_Core 4-Amino Cinnoline-3-carboxamide Core Amidation Amidation with Propylamine (B44156) Cinnoline_Core->Amidation AZD6280 This compound Diazotization->Hydrazone Cyclization->Cinnoline_Core Amidation->AZD6280

Caption: Generalized Synthetic Pathway for this compound.
Experimental Protocol: Synthesis of a 4-Amino Cinnoline-3-carboxamide Intermediate

A general procedure for the synthesis of the core cinnoline structure, based on related compounds, is as follows:

  • Diazotization and Coupling: A solution of a substituted aniline in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt. This is then added to a cooled solution of cyanoacetamide and a base (e.g., sodium acetate) in a water/ethanol mixture to yield the corresponding aryl hydrazono cyanoacetamide.

  • Intramolecular Cyclization: The dried aryl hydrazono cyanoacetamide is suspended in a suitable solvent (e.g., chlorobenzene). Anhydrous aluminum chloride is added portion-wise, and the mixture is heated under reflux for several hours. After cooling, the reaction is quenched with dilute hydrochloric acid. The resulting solid is filtered, washed, and recrystallized to give the substituted 4-amino cinnoline-3-carboxamide.

  • Amidation: The cinnoline-3-carboxamide is then N-alkylated with propylamine to yield the final product, this compound.

Preclinical Pharmacological Profile

The preclinical evaluation of this compound was crucial in establishing its selectivity and potential therapeutic window.

In Vitro Studies

Experimental Protocol: [3H]Flumazenil Binding Assay

To determine the affinity of this compound for the benzodiazepine binding site on different GABAA receptor subtypes, competitive binding assays were performed using [3H]flumazenil as the radioligand.

  • Cell Culture: HEK293 cells stably expressing human recombinant GABAA receptors of different α subunit compositions (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured.

  • Membrane Preparation: Cells are harvested and homogenized in a buffer. The cell membranes are isolated by centrifugation.

  • Binding Assay: Cell membranes are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of this compound in a buffer solution.

  • Detection: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Receptor SubtypeKi (nmol/L)
α1β3γ2Data not publicly available
α2β3γ2Data not publicly available
α3β3γ2Data not publicly available
α5β3γ2Data not publicly available

Note: Specific Ki values from the initial discovery phase are not publicly available. However, clinical data confirms high receptor occupancy.

Experimental Protocol: Electrophysiology Assay (Two-Electrode Voltage Clamp)

To assess the functional activity of this compound, electrophysiological studies were conducted on Xenopus oocytes expressing different GABAA receptor subtypes.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the respective GABAA receptor subunits.

  • Electrophysiological Recording: After 2-4 days, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.

  • Drug Application: Oocytes are perfused with a solution containing a submaximal concentration of GABA (EC20) alone, and then in the presence of varying concentrations of this compound.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. The concentration of this compound that produces 50% of the maximal potentiation (EC50) is determined.

Receptor SubtypeEfficacy (% of Diazepam)
α2β3γ2~32-34%
α3β3γ2~32-34%
In Vivo Studies

Experimental Protocol: Mouse Light/Dark Box Test for Anxiolytic Activity

This model is used to assess the anxiolytic-like effects of compounds in rodents.

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.

  • Procedure: Mice are administered this compound or vehicle orally. After a set pretreatment time, each mouse is placed in the center of the light compartment, and its behavior is recorded for a defined period (e.g., 5 minutes).

  • Parameters Measured: Time spent in the light compartment, number of transitions between compartments, and locomotor activity.

  • Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Experimental Protocol: Rotarod Test for Sedative/Motor-Impairing Effects

This test is used to evaluate the potential for a compound to cause sedation or motor impairment.

  • Apparatus: A rotating rod.

  • Procedure: Mice are trained to stay on the rotating rod. On the test day, they are treated with this compound or a positive control (e.g., diazepam). At various time points after dosing, the mice are placed on the accelerating rotarod, and the time until they fall off is recorded.

  • Data Analysis: A decrease in the latency to fall from the rod indicates motor impairment.

Clinical Development and Outcomes

This compound progressed to Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.

Clinical Trial IdentifierPhasePurpose
NCT00681317IAssess safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending oral doses.
NCT00750802IInvestigate the effects on sedation, cognition, and EEG in comparison with lorazepam.
NCT00824057IDetermine the effect of multiple doses on the pharmacokinetics of midazolam (CYP3A4) and caffeine (B1668208) (CYP1A2).

In human studies, this compound demonstrated high GABAA receptor occupancy. The plasma concentration required for 50% receptor occupancy (Ki,plasma) was estimated to be 440 nmol/L. While it showed a favorable side-effect profile compared to non-selective benzodiazepines, its clinical development was ultimately discontinued.

Conclusion

This compound represents a significant effort in the rational design of subtype-selective GABAA receptor modulators. Its discovery and development highlight the potential for achieving anxiolytic efficacy while mitigating undesirable side effects through targeted pharmacology. The detailed understanding of its chemical synthesis and preclinical evaluation provides a valuable case study for medicinal chemists and pharmacologists in the field of neuroscience drug discovery. Although not progressed to later-stage clinical trials, the knowledge gained from the this compound program contributes to the ongoing quest for safer and more effective treatments for anxiety and other CNS disorders.

References

AZD-6280: A Technical Guide to its Mechanism of Action on GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6280 is a novel, subtype-selective partial agonist for the γ-aminobutyric acid type A (GABAa) receptor, with preferential efficacy for subtypes containing α2 and α3 subunits over those containing α1 and α5 subunits.[1][2][3] This selectivity profile suggests a potential for anxiolytic effects with a reduced liability for sedation and cognitive impairment often associated with non-selective benzodiazepines.[4] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its binding affinity, functional efficacy, and the experimental methodologies used to characterize its interaction with GABAA receptors.

Core Mechanism of Action

This compound acts as a positive allosteric modulator (PAM) at the benzodiazepine (B76468) binding site of the GABAA receptor.[5] By binding to this site, it enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This potentiation of GABAergic inhibition underlies its pharmacological effects. This compound is classified as a partial agonist, meaning it produces a submaximal response compared to full agonists like diazepam.[5]

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with various GABAA receptor subtypes.

Table 1: Binding Affinity of this compound for Human GABAA Receptor α Subtypes
GABAA Receptor SubtypeMean Ki (nM)
α10.5
α221
α331
α51680

Data sourced from in vitro receptor binding studies.[6]

Table 2: In Vitro Efficacy of this compound at Specific GABAA Receptor Subtypes
GABAA Receptor SubtypeEfficacy (% of maximal diazepam response)
α2β3γ232-34%
α3β3γ232-34%

Data sourced from functional assays.[5]

Table 3: In Vivo Receptor Occupancy in Humans
ParameterValue
Ki,plasma440 nmol/l

This value represents the plasma concentration required for 50% receptor occupancy as determined by PET imaging.[5] A 40 mg oral dose of this compound resulted in over 60% receptor occupancy in the occipital cortex and cerebellum.

Experimental Protocols

In Vitro Radioligand Binding Assays

The binding affinities (Ki values) of this compound for different GABAA receptor subtypes were determined using radioligand displacement assays. While the specific AstraZeneca data on file is not publicly available, a standard protocol for such an assay would involve:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells or a similar cell line are transiently or stably transfected to express specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). The cells are then harvested, and crude cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: The cell membranes are incubated with a specific concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]flumazenil.

  • Competitive Binding: A range of concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

The functional efficacy of this compound as a partial agonist is determined using electrophysiological techniques, typically the two-electrode voltage clamp method in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically removed and defolliculated. They are then injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor.

  • Receptor Expression: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional GABAA receptors on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically clamped at -60 mV.

  • Drug Application: GABA, the test compound (this compound), and a full agonist (e.g., diazepam) are applied to the oocyte via the perfusion system.

  • Data Acquisition and Analysis: The potentiation of the GABA-evoked current by this compound is measured. To determine the maximal efficacy (Imax), a concentration-response curve for the potentiation of a low concentration of GABA (e.g., EC10) by the test compound is generated. The maximal potentiation achieved by this compound is then expressed as a percentage of the maximal potentiation achieved by a saturating concentration of the full agonist diazepam.

Positron Emission Tomography (PET) Imaging in Humans

In vivo receptor occupancy of this compound in the human brain was assessed using Positron Emission Tomography (PET).

  • Radioligand: [11C]flumazenil, a PET radioligand that binds to the benzodiazepine site of GABAA receptors, is used.[5]

  • Study Design: The study is typically a baseline-treatment design. Each subject undergoes a PET scan at baseline and then another scan after receiving an oral dose of this compound.[5]

  • PET Imaging: PET scans are performed using a high-resolution research tomograph (HRRT). The radioligand is injected intravenously, and dynamic 3D PET data are acquired over a period of approximately 90 minutes.[5]

  • Data Analysis: The PET images are analyzed using a simplified reference tissue model. The binding potential (BPND) in various brain regions is calculated. Receptor occupancy is then determined by the percentage reduction in BPND after this compound administration compared to baseline. The relationship between plasma concentration of this compound and receptor occupancy is described by a hyperbolic function to estimate the Ki,plasma.[5]

Visualizations

Signaling Pathway of this compound at the GABAA Receptor

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_Receptor GABAA Receptor Cl- Channel Cl_ion_in Cl- influx GABA_Receptor:port->Cl_ion_in Channel opening GABA GABA GABA->GABA_Receptor:head Binds to orthosteric site AZD6280 This compound AZD6280->GABA_Receptor:head Binds to allosteric site Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Leads to

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Workflow for Two-Electrode Voltage Clamp

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABAA Subunit cRNAs Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Voltage_Clamp Voltage Clamp Oocyte Incubation->Voltage_Clamp GABA_Application Apply GABA (EC10) Voltage_Clamp->GABA_Application Modulator_Application Apply this compound / Diazepam GABA_Application->Modulator_Application Record_Current Record Chloride Current Modulator_Application->Record_Current Measure_Potentiation Measure Current Potentiation Record_Current->Measure_Potentiation Calculate_Efficacy Calculate % Efficacy vs Diazepam Measure_Potentiation->Calculate_Efficacy

Caption: Workflow for determining functional efficacy using TEVC.

Logical Relationship of this compound's Selectivity and Effects

Selectivity_Effects cluster_selectivity Receptor Subtype Selectivity cluster_effects Pharmacological Effects AZD6280 This compound High_Efficacy High Efficacy (α2, α3) AZD6280->High_Efficacy targets Low_Efficacy Low Efficacy (α1, α5) AZD6280->Low_Efficacy spares Anxiolysis Anxiolytic Effects High_Efficacy->Anxiolysis mediates Reduced_Side_Effects Reduced Sedation & Cognitive Impairment Low_Efficacy->Reduced_Side_Effects contributes to

Caption: Relationship between receptor selectivity and effects of this compound.

References

AZD-6280: A Technical Guide to GABRA2/GABRA3 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of AZD-6280 for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a novel, subtype-selective GABA-A receptor positive allosteric modulator that has been investigated for its potential therapeutic effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Quantitative Data Summary

The binding affinity and functional efficacy of this compound have been characterized across various GABA-A receptor α subunits. The following tables summarize the available quantitative data, highlighting the selectivity of this compound for the GABRA2 and GABRA3 subtypes.

Table 1: Binding Affinity of this compound for Human GABA-A Receptor α Subtypes

Receptor SubunitBinding Affinity (Ki) [nM]
α10.5
α221
α331
α51680

Data compiled from publicly available research.[1][2][3]

Table 2: Functional Efficacy of this compound at Human GABA-A Receptor α Subtypes

Receptor SubunitEfficacy (% of maximal Diazepam response)
α18%
α232%
α334%
α57%

Efficacy is expressed as the potentiation of GABA-induced current relative to the maximal response of diazepam.[1]

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional efficacy of compounds like this compound at GABA-A receptors.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To quantify the binding affinity of this compound for different GABA-A receptor α subtypes.

Materials:

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing recombinant human GABA-A receptors of defined subunit composition (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: [3H]Flumazenil, a high-affinity benzodiazepine (B76468) site antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., Clonazepam).

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured HEK-293 cells expressing the specific GABA-A receptor subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]Flumazenil, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled competitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis HEK_cells HEK-293 Cells expressing GABAA-R Homogenization Homogenization HEK_cells->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membrane_prep Membrane Preparation Centrifugation->Membrane_prep Assay_plate 96-well Plate Setup Membrane_prep->Assay_plate Incubation Incubation Assay_plate->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_analysis Calculate Specific Binding Scintillation->Data_analysis IC50 Determine IC50 Data_analysis->IC50 Ki Calculate Ki IC50->Ki experimental_workflow_tevc cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis_tevc Data Analysis Oocytes Xenopus Oocytes cRNA_injection cRNA Injection Oocytes->cRNA_injection Incubation_oocyte Incubation cRNA_injection->Incubation_oocyte TEVC_setup TEVC Setup Incubation_oocyte->TEVC_setup GABA_app GABA Application (EC20) TEVC_setup->GABA_app Compound_app Co-application of GABA + this compound GABA_app->Compound_app Max_response Maximal Response (Diazepam) Compound_app->Max_response Measure_current Measure Peak Currents Max_response->Measure_current Calculate_potentiation Calculate % Potentiation Measure_current->Calculate_potentiation Efficacy Determine Efficacy Calculate_potentiation->Efficacy gaba_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_synthesis GABA Synthesis GAD->GABA_synthesis Vesicle Synaptic Vesicle GABA_synthesis->Vesicle GABA_release GABA Release Vesicle->GABA_release GABAA_R GABAA Receptor (α2/α3 Subunits) GABA_release->GABAA_R GABA binds Chloride_channel Chloride Channel Opening GABAA_R->Chloride_channel Chloride_influx Cl- Influx Chloride_channel->Chloride_influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition AZD6280 This compound AZD6280->GABAA_R Positive Allosteric Modulation

References

AZD-6280: A Preclinical and Pharmacodynamic Overview of a Selective GABAA α2/α3 Modulator for Anxiolytic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology and potential anxiolytic effects of AZD-6280, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors containing α2 and α3 subunits. While specific preclinical data on this compound in established animal models of anxiety are not extensively available in the public domain, this document synthesizes the known pharmacodynamic properties of the compound and details the standard experimental protocols typically employed for evaluating such molecules.

Introduction to this compound and its Mechanism of Action

This compound was developed by AstraZeneca for the potential treatment of anxiety disorders.[1] It functions as a subtype-selective positive allosteric modulator (PAM) of GABAA receptors, with a preference for those containing α2 and α3 subunits. This selectivity is hypothesized to confer anxiolytic efficacy while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also act on α1 and α5 subunit-containing receptors. By selectively enhancing GABAergic neurotransmission at α2 and α3-containing receptors, this compound is designed to modulate neural circuits involved in anxiety and emotional regulation, such as those in the amygdala and prefrontal cortex.

Preclinical Pharmacology and Anxiolytic Evaluation

While direct and detailed reports of this compound's efficacy in preclinical anxiety models are scarce in publicly accessible literature, compounds with a similar mechanism of action, such as TPA023B, have been evaluated in a range of rodent and primate models.[2] These models are standard in the field for predicting anxiolytic potential. The following sections detail the methodologies for these key experiments.

Experimental Protocols for Preclinical Anxiety Models

The following protocols describe standard methodologies used to assess the anxiolytic-like effects of novel compounds.

The EPM test is a widely used model for assessing unconditioned anxiety in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions, connected by a central platform.

  • Procedure:

    • Rodents (mice or rats) are individually placed on the central platform of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a standard duration, typically 5 minutes.

    • Behavior is recorded by an overhead camera and analyzed using specialized software.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly altering total locomotor activity.

The VCT is a conflict-based model used to evaluate the anxiolytic properties of drugs by measuring the animal's willingness to endure an aversive stimulus (mild electric shock) to obtain a reward (water).

  • Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a water source and a shock generator.

  • Procedure:

    • Animals (typically rats) are water-deprived for a period (e.g., 48 hours) prior to the test.

    • The animal is placed in the chamber and allowed to drink from the spout.

    • After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.

    • The number of shocks the animal is willing to receive during a fixed period (e.g., 3-5 minutes) is recorded.

  • Parameters Measured:

    • Number of punished licks or shocks received.

    • Total water consumption.

  • Interpretation: Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.

This model assesses fear-conditioned anxiety by measuring the enhancement of the acoustic startle reflex in the presence of a conditioned fear stimulus.

  • Apparatus: A startle chamber that can deliver a loud acoustic stimulus and a conditioned stimulus (e.g., a light or tone).

  • Procedure:

    • Conditioning Phase: Animals are exposed to pairings of a neutral stimulus (e.g., light) with an aversive unconditioned stimulus (e.g., foot shock).

    • Testing Phase: The startle reflex to a loud acoustic stimulus is measured in the presence and absence of the now-conditioned fear stimulus (the light).

  • Parameters Measured:

    • Amplitude of the acoustic startle reflex.

  • Interpretation: Anxiolytic compounds are expected to reduce the potentiation of the startle reflex that occurs in the presence of the fear-conditioned stimulus.

Human Pharmacodynamic Studies of this compound

Clinical studies in healthy volunteers have provided pharmacodynamic data that suggest target engagement and potential anxiolytic effects of this compound. These studies compared the effects of this compound to the non-selective benzodiazepine (B76468) lorazepam.

Quantitative Data from Human Studies

The following table summarizes key pharmacodynamic findings from a study in healthy male volunteers.

ParameterThis compound (10 mg)This compound (40 mg)Lorazepam (2 mg)PlaceboReference
Saccadic Peak Velocity (SPV) Change (deg/s) -22.6-50.0-62.9-[3]
GABAA Receptor Occupancy ~50%~90%--
Side Effect Profile Favorable, with smaller impacts on adaptive tracking, body sway, and smooth pursuit compared to lorazepam.Favorable, with smaller impacts on adaptive tracking, body sway, and smooth pursuit compared to lorazepam.Significant effects on multiple pharmacodynamic parameters.-[3]

Note: Receptor occupancy data is inferred from dose-dependent effects and PET imaging studies. Specific occupancy percentages for these doses in this particular study were not detailed in the provided search results.

Visualizations: Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a selective positive allosteric modulator of GABAA receptors.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GABAA_Receptor GABAA Receptor (α2/α3, β, γ subunits) Cl_Channel Chloride (Cl⁻) Channel (Closed) GABAA_Receptor->Cl_Channel Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_Channel->Hyperpolarization Cl⁻ Influx GABA->GABAA_Receptor Binds AZD6280 This compound AZD6280->GABAA_Receptor Binds to α2/α3 subunits

Caption: Mechanism of this compound at the GABAA receptor.

Experimental Workflow for the Elevated Plus Maze

This diagram outlines the procedural flow for conducting the Elevated Plus Maze test.

EPM_Workflow cluster_params Parameters Measured start Start acclimatization Animal Acclimatization (e.g., 1 hour to test room) start->acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin pretreatment_period Pretreatment Period (e.g., 30-60 min) drug_admin->pretreatment_period placement Place Animal on Central Platform of EPM pretreatment_period->placement exploration Allow Free Exploration (5 minutes) placement->exploration recording Record Behavior (Video Tracking) exploration->recording data_analysis Data Analysis recording->data_analysis end End data_analysis->end param1 Time in Open Arms data_analysis->param1 param2 Entries to Open Arms data_analysis->param2 param3 Total Distance data_analysis->param3

Caption: Experimental workflow for the Elevated Plus Maze test.

Conclusion

This compound is a selective GABAA α2/α3 receptor modulator that has shown a promising pharmacodynamic profile in early clinical studies, suggesting potential for anxiolytic effects with a favorable side-effect profile compared to non-selective benzodiazepines.[3] While specific preclinical data in animal models of anxiety are not widely published, the established methodologies for evaluating compounds of this class, such as the Elevated Plus Maze and Vogel Conflict Test, provide a framework for understanding its likely preclinical assessment. The human pharmacodynamic data, particularly the effects on saccadic peak velocity, support the mechanism of action and target engagement of this compound. Further research would be necessary to fully elucidate its anxiolytic efficacy in preclinical models and patient populations.

References

In Vitro Characterization of AZD-6280: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZD-6280, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors containing α2 and α3 subunits. This document details the pharmacological properties of this compound, including its binding affinity, functional activity, and selectivity, supported by representative experimental protocols and data presented in a clear, structured format.

Core Pharmacological Profile

This compound was developed as a subtype-selective modulator of GABAA receptors with a focus on anxiolytic effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines. Its mechanism of action is centered on enhancing the effect of GABA at the α2 and α3 subunit-containing receptors.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. The binding affinity of this compound for various GABAA receptor subtypes has been characterized, demonstrating its selectivity.

Table 1: Binding Affinity (Ki) of this compound for Human GABAA Receptor Subtypes

SubtypeKi (nM)
α1βγ20.5
α2βγ221
α3βγ231
α3 (unspecified βγ)3.1

Note: The discrepancy in the reported Ki for the α3 subtype may be due to different experimental conditions or the specific β and γ subunits present in the receptor complex.

Functional Activity

Electrophysiological assays are employed to measure the functional consequences of a ligand binding to its target, such as the potentiation of GABA-induced currents. This compound has been identified as a partial agonist at the α2 and α3 subtypes.

Table 2: Functional Activity of this compound at GABAA Receptors

Receptor SubtypeEfficacy (% of Diazepam Maximum Response)
α2β3γ232-34%
α3β3γ232-34%

This partial agonism is a key feature, as it is hypothesized to contribute to its favorable side-effect profile by providing a ceiling to its modulatory effect, thus preventing over-potentiation of GABAergic signaling that can lead to sedation.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key in vitro assays used to characterize this compound.

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of this compound for specific GABAA receptor subtypes.

Diagram 1: Radioligand Displacement Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes (e.g., from HEK293 cells expressing specific GABAA receptor subtypes) Incubation Incubate membranes, radioligand, and this compound at room temperature Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]-Flumazenil) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify bound radioactivity using liquid scintillation counting Washing->Counting Analysis Generate competition curve and calculate IC50 and Ki values Counting->Analysis

Workflow for determining binding affinity.

Materials:

  • HEK293 cells stably expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2).

  • Radioligand: [3H]-Flumazenil (a non-selective benzodiazepine (B76468) site antagonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Diazepam (10 µM).

  • This compound stock solution and serial dilutions.

  • 96-well microplates.

  • Glass fiber filters.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold binding buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, combine cell membranes, [3H]-Flumazenil (at a concentration near its Kd), and either binding buffer (for total binding), excess non-labeled diazepam (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol describes the use of TEVC in Xenopus oocytes to measure the potentiation of GABA-induced currents by this compound.

Diagram 2: Electrophysiology Experimental Setup

G cluster_oocyte Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Inject Xenopus oocytes with cRNA for GABAA receptor subunits Incubate_Oocyte Incubate oocytes for 2-5 days to allow receptor expression Oocyte_Prep->Incubate_Oocyte Mount_Oocyte Mount oocyte in recording chamber and impale with two electrodes Incubate_Oocyte->Mount_Oocyte Clamp_Voltage Voltage clamp the oocyte membrane at a holding potential (e.g., -60 mV) Mount_Oocyte->Clamp_Voltage Apply_GABA Apply GABA (at EC10-EC20) to elicit a baseline current Clamp_Voltage->Apply_GABA Apply_AZD Co-apply GABA and this compound to measure current potentiation Apply_GABA->Apply_AZD Analyze_Current Measure the peak current amplitude in the presence and absence of this compound Apply_AZD->Analyze_Current Dose_Response Construct dose-response curve and determine EC50 and maximal efficacy Analyze_Current->Dose_Response G GABA GABA GABA_A_Receptor GABAA Receptor (α2/α3, β, γ subunits) GABA->GABA_A_Receptor binds AZD6280 This compound AZD6280->GABA_A_Receptor binds (allosterically) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel activates Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization increases Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

AZD-6280 Target Validation in Anxiety Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the GABAA α2/α3 receptor modulator AZD-6280 and related compounds to provide a technical guide on its target validation in anxiety models. As specific preclinical data for this compound in these models is not publicly available, representative data from other selective GABAA α2/α3 modulators is presented to illustrate the expected pharmacological profile.

Introduction: The Rationale for a Selective Anxiolytic

Anxiety disorders are among the most prevalent psychiatric conditions, yet current pharmacological treatments are often limited by side effects such as sedation, cognitive impairment, and dependence.[1][2] Non-selective benzodiazepines, which act on multiple GABAA receptor subtypes, are effective anxiolytics but carry these undesirable effects, primarily attributed to their action on the α1 subunit.[2][3] This has driven the development of subtype-selective GABAA receptor modulators with the hypothesis that selective potentiation of α2 and α3 subunits can achieve anxiolysis with a significantly improved side-effect profile.[2][4]

This compound is a selective GABAA receptor modulator with higher in vitro efficacy at the α2 and α3 subtypes compared to the α1 and α5 subtypes.[5][6][7] Developed by AstraZeneca, it has been investigated for the treatment of generalized anxiety disorder.[5][6] This guide provides an in-depth overview of the target validation for this compound in preclinical anxiety models, detailing the underlying pharmacology, experimental methodologies, and expected outcomes.

The Molecular Target: GABAA α2/α3 Subunits

The primary target of this compound is the γ-aminobutyric acid type A (GABAA) receptor, a pentameric ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[8] this compound acts as a positive allosteric modulator, enhancing the effect of GABA at the receptor.[6] Its selectivity for the α2 and α3 subunits is key to its proposed anxiolytic-without-sedation profile.

Signaling Pathway

The binding of this compound to the benzodiazepine (B76468) site on GABAA receptors containing α2 or α3 subunits allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_R GABAA Receptor (α2/3, β, γ subunits) Ion_Channel Cl- Channel GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_R Binds AZD6280 This compound AZD6280->GABA_R Binds (Allosteric Site) Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Reduced Neuronal Excitability

GABAA Receptor Signaling Pathway

Preclinical Anxiety Models for Target Validation

A battery of preclinical models is used to assess the anxiolytic potential of novel compounds. These models are based on the natural aversion of rodents to open, brightly lit spaces or on conflict situations. Anxiolytic compounds typically increase exploration of aversive environments or increase the rate of punished behaviors.

Representative Data in Preclinical Models

The following tables present representative data for a selective GABAA α2/α3 modulator, illustrating the expected anxiolytic-like effects of this compound in these models. The data is synthesized from studies on compounds with a similar mechanism of action, such as TPA023 and L-838,417.[3][9][10][11]

Table 1: Elevated Plus Maze (EPM) - Representative Data

Treatment GroupDose (mg/kg)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle-15.2 ± 2.18.3 ± 1.525.4 ± 3.2
Diazepam2.035.8 ± 4.515.1 ± 2.024.9 ± 2.8
This compound (Rep.)1.020.5 ± 2.810.2 ± 1.826.1 ± 3.0
This compound (Rep.)3.028.9 ± 3.913.5 ± 1.925.8 ± 2.9
This compound (Rep.)10.032.4 ± 4.214.8 ± 2.126.3 ± 3.1
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Vogel Conflict Test (VCT) - Representative Data

Treatment GroupDose (mg/kg)Number of Punished LicksUnpunished Licks
Vehicle-8.5 ± 1.2150.7 ± 10.3
Diazepam2.025.3 ± 3.1148.9 ± 9.8
This compound (Rep.)1.012.1 ± 1.8152.4 ± 11.1
This compound (Rep.)3.018.9 ± 2.5149.5 ± 10.5
This compound (Rep.)10.022.7 ± 2.9151.2 ± 10.8
p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Light-Dark Box Test - Representative Data

| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions | Locomotor Activity | | :--- | :--- | :--- | :--- | | Vehicle | - | 85.4 ± 9.2 | 12.6 ± 1.8 | 1850 ± 150 | | Diazepam | 2.0 | 155.7 ± 15.3* | 22.1 ± 2.5* | 1250 ± 120* | | this compound (Rep.) | 1.0 | 105.2 ± 11.5 | 15.8 ± 2.0 | 1820 ± 145 | | this compound (Rep.) | 3.0 | 130.8 ± 13.1* | 19.5 ± 2.2* | 1790 ± 140 | | this compound (Rep.) | 10.0 | 145.3 ± 14.8* | 21.3 ± 2.4* | 1750 ± 135 | *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape, elevated from the floor. Two arms are enclosed by high walls, and two are open.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.

  • Animals: Male rats (250-300g) are typically used.

  • Procedure: a. Animals are administered this compound or vehicle via the appropriate route (e.g., intraperitoneally) 30 minutes before testing. b. Each animal is placed in the center of the maze, facing an open arm. c. The animal is allowed to explore the maze for 5 minutes. d. Behavior is recorded by a video camera and analyzed using tracking software.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general activity).

Experimental Workflow: Elevated Plus Maze

EPM_Workflow start Start drug_admin Drug Administration (Vehicle, Diazepam, this compound) start->drug_admin acclimatization Acclimatization Period (e.g., 30 minutes) drug_admin->acclimatization placement Place Animal in Center of EPM acclimatization->placement exploration 5-Minute Exploration Period placement->exploration recording Video Recording of Behavior exploration->recording analysis Data Analysis (Time in Open Arms, Entries) recording->analysis results Results Interpretation analysis->results end End results->end

Elevated Plus Maze Experimental Workflow
Vogel Conflict Test (VCT)

The VCT is a conflict-based model where a thirsty animal is punished for drinking. Anxiolytic drugs increase the rate of punished drinking.

Protocol:

  • Apparatus: An operant chamber with a drinking spout connected to a shock generator.

  • Animals: Male rats are water-deprived for 48 hours prior to the test.

  • Procedure: a. Animals are administered this compound or vehicle. b. The rat is placed in the chamber and allowed to drink from the spout. c. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for each subsequent lick. d. The number of shocks (punished licks) is recorded over a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Number of punished licks.

    • Unpunished licking can be measured in a separate session to control for effects on thirst or motor function.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

Protocol:

  • Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.

  • Animals: Male mice are often used.

  • Procedure: a. Animals are administered this compound or vehicle. b. Each mouse is placed in the center of the light compartment and allowed to explore freely for 10 minutes. c. Behavior is recorded and analyzed.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

    • Total locomotor activity.

Target Validation Logic

The validation of GABAA α2/α3 as a target for anxiolytic drugs follows a logical progression from identifying the molecular target to demonstrating clinical efficacy with an acceptable safety profile.

Target Validation Workflow

Target_Validation hypothesis Hypothesis: Selective modulation of GABAA α2/3 will be anxiolytic without sedation invitro In Vitro Studies: - Binding affinity to GABAA subtypes - Functional activity at α2/3 vs α1 hypothesis->invitro preclinical Preclinical In Vivo Models: - Efficacy in anxiety models (EPM, VCT) - Lack of sedation (rotarod, open field) - Pharmacokinetics invitro->preclinical Demonstrates selectivity and desired activity phase1 Phase I Clinical Trials: - Safety and tolerability in humans - Pharmacokinetics - Receptor occupancy (PET) preclinical->phase1 Shows anxiolytic-like effects and good safety in animals phase2 Phase II Clinical Trials: - Proof of concept in patients - Efficacy in anxiety disorders - Dose-ranging phase1->phase2 Acceptable safety and PK profile in humans validation Target Validated: Anxiolytic efficacy with improved side-effect profile demonstrated phase2->validation Demonstrates clinical efficacy and safety

Target Validation Logic for this compound

Conclusion

The selective modulation of GABAA α2/α3 receptors represents a promising strategy for the development of novel anxiolytics with a superior side-effect profile compared to traditional benzodiazepines. This compound, as a selective GABAA α2/α3 modulator, has a strong preclinical rationale for its development. The target validation process, relying on a combination of in vitro characterization and in vivo behavioral models, is crucial for establishing the therapeutic potential of such compounds. While specific preclinical data for this compound is not publicly available, the expected outcomes based on its mechanism of action and data from similar molecules strongly support the continued investigation of this compound and its target for the treatment of anxiety disorders. Phase I clinical trials have been completed for this compound, assessing its safety, tolerability, and pharmacodynamics in healthy volunteers.[7][12] Further clinical development will be necessary to fully validate the efficacy of this approach in patient populations.

References

Early-Phase Clinical Trial Results for AZD-6280: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AZD-6280 is a novel, subtype-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, with higher in vitro efficacy at the α2 and α3 subtypes compared to the α1 and α5 subtypes.[1][2] Developed by AstraZeneca for the potential treatment of anxiety disorders, this compound has undergone several early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. This document provides a comprehensive technical summary of the available data from these initial studies.

Core Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor. Its selectivity for the α2 and α3 subunits is hypothesized to confer anxiolytic effects with a reduced sedative and cognitive impairment profile, which is typically associated with non-selective benzodiazepines that also target the α1 subunit.

Signaling Pathway

The binding of this compound to the α2/α3 subunits of the GABA-A receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.

AZD-6280_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) Cl_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Cl_Channel activates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization leads to Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability results in GABA GABA GABA->GABA_A_Receptor binds to AZD_6280 This compound AZD_6280->GABA_A_Receptor potentiates GABA effect via positive allosteric modulation

Caption: Mechanism of action of this compound at the GABA-A receptor.

Data Presentation

Pharmacodynamic Effects on the Central Nervous System

A key study evaluated the pharmacodynamic effects of single oral doses of this compound (10 mg and 40 mg) compared to lorazepam (2 mg) and placebo in healthy male volunteers.[1]

Pharmacodynamic ParameterThis compound (10 mg)This compound (40 mg)Lorazepam (2 mg)Placebo
Saccadic Peak Velocity (SPV) (deg/s) -22.6-50.0-62.9No significant change
Adaptive Tracking (% time off track) Significant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant effectNo significant change
Body Sway (mm) Significant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant effectNo significant change
Smooth Pursuit (% time on target) Significant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant effectNo significant change
One-Card Learning Test (errors) Significant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant effectNo significant change
GABA-A Receptor Occupancy

A Positron Emission Tomography (PET) study was conducted to determine the central GABA-A receptor occupancy of this compound.[3]

DoseMaximum Receptor OccupancyPlasma Concentration for 50% Occupancy (Ki,plasma)
5 mg to 40 mgDose-dependent and saturable440 nmol/L

Notably, high receptor occupancy was achieved without causing significant sedation or cognitive impairment.[3]

Effects on Plasma Prolactin Levels

The effect of this compound on plasma prolactin levels was investigated as a measure of its in vivo dopaminergic effects.[4]

TreatmentChange in Prolactin Levels vs. Placebo
This compound (10 mg) +19.8% (significant)
This compound (40 mg) +32.8% (significant)
Lorazepam (2 mg) +42.0% (significant)

Experimental Protocols

Pharmacodynamic Study (NCT00750802)[1]
  • Study Design: A randomized, double-blind, double-dummy, four-way crossover, placebo-controlled study.

  • Participants: 16 healthy male volunteers.

  • Interventions: Single oral doses of this compound 10 mg, this compound 40 mg, lorazepam 2 mg, and placebo.

  • Methodology:

    • Each participant received each of the four treatments in a randomized order, with a washout period between each treatment.

    • Validated central nervous system (CNS) test batteries, Neurocart® and CogState®, were administered at baseline and at multiple time points post-dose to measure drug effects on cognition, neurophysiological function, psychomotor skills, and subjective feelings.

    • Pharmacodynamic parameters assessed included saccadic peak velocity, adaptive tracking, body sway, smooth pursuit, and performance on the one-card learning test.

    • Statistical analysis was performed using a mixed-model analysis of variance.

GABA-A Receptor Occupancy PET Study (NCT00681746)[3][5]
  • Study Design: An open-label Positron Emission Tomography (PET) study.

  • Participants: Healthy volunteers.

  • Intervention: Single oral doses of this compound (ranging from 5 mg to 40 mg).

  • Methodology:

    • A baseline PET scan was performed using the radioligand [11C]flumazenil, which binds to the benzodiazepine site of the GABA-A receptor.

    • Following administration of a single oral dose of this compound, a second PET scan was conducted.

    • High-resolution research tomography (HRRT) was used for imaging.

    • PET images were analyzed using a simplified reference tissue model to obtain regional binding potentials (BPND).

    • The relationship between plasma concentration of this compound and GABA-A receptor occupancy was described by a hyperbolic function to estimate the Ki,plasma.

Experimental Workflow: Crossover Pharmacodynamic Study

Crossover_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment_periods Treatment Periods (4-way Crossover) cluster_treatments Treatments Enrollment 16 Healthy Male Volunteers Enrolled Randomization Randomized to 4 Treatment Sequences Enrollment->Randomization Period1 Period 1 Randomization->Period1 Washout1 Washout Period1->Washout1 AZD_10 This compound 10 mg AZD_40 This compound 40 mg Lorazepam Lorazepam 2 mg Placebo Placebo PD_Assessments Pharmacodynamic Assessments (Neurocart & CogState) Baseline & Post-dose Period1->PD_Assessments Period2 Period 2 Washout2 Washout Period2->Washout2 Period3 Period 3 Washout3 Washout Period3->Washout3 Period4 Period 4 Washout1->Period2 Washout2->Period3 Washout3->Period4

Caption: Workflow for the four-way crossover pharmacodynamic study.

Conclusion

The early-phase clinical trial data for this compound suggest that it is a subtype-selective GABA-A receptor modulator that engages its central target in a dose-dependent manner. The pharmacodynamic profile of this compound indicates potential anxiolytic effects, as suggested by its impact on saccadic peak velocity, with a more favorable side effect profile concerning sedation and cognitive impairment compared to the non-selective benzodiazepine lorazepam. These findings support the therapeutic hypothesis that selectivity for the α2 and α3 subunits of the GABA-A receptor may offer a better-tolerated treatment for anxiety disorders. Further clinical development will be necessary to establish the efficacy and safety of this compound in patient populations.

References

Unraveling the In Vivo Journey of AZD-6280: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of AZD-6280, a selective GABAA α2/3 receptor modulator investigated for the treatment of anxiety. This document synthesizes available data to offer a detailed understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, crucial for its development and clinical application.

Pharmacokinetic Profile

The in vivo pharmacokinetic properties of this compound have been primarily characterized in preclinical studies, with limited data available from early-phase clinical trials in healthy volunteers.

Preclinical Pharmacokinetics in Rats

A pivotal study utilizing radiolabeled [¹⁴C]-AZD-6280 in rats has provided the most detailed insights into its pharmacokinetic profile.

Absorption and Distribution: Following oral administration, this compound is well-absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 1 hour, indicating rapid absorption from the gastrointestinal tract. The compound exhibits a mean apparent terminal half-life of around 4.2 hours in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

ParameterValue
Tmax (Time to Maximum Plasma Concentration) ~1 hour
t½ (Terminal Half-life) ~4.2 hours

Data derived from a study utilizing [¹⁴C]-AZD-6280.

Elimination: The primary route of elimination for this compound and its metabolites is through the feces. Following a single oral or intravenous administration of [¹⁴C]-AZD-6280, the overall mean recovery of radioactivity in the excreta was high, with 98.6% recovered after oral dosing and 100.3% after intravenous administration. This indicates that the compound and its metabolites are efficiently cleared from the body.

Human Pharmacokinetics

Information regarding the pharmacokinetics of this compound in humans is primarily derived from Phase I clinical trials. These studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses in healthy volunteers. While specific quantitative data such as Cmax and AUC from these trials are not publicly available in detail, the studies confirmed the assessment of the drug's pharmacokinetic profile.

Metabolism and Biotransformation

This compound undergoes extensive biotransformation in vivo. The study in rats identified a significant number of metabolites, highlighting a complex metabolic fate.

Metabolic Profiling: Radiochromatographic analysis of excreta from rats dosed with [¹⁴C]-AZD-6280 revealed the presence of 28 metabolites in urine, bile, and feces. This extensive metabolism suggests the involvement of multiple enzymatic pathways.

Metabolic Pathways: While the specific structures of all 28 metabolites have not been fully disclosed in publicly available literature, the metabolic pathways of a structurally related cinnoline (B1195905) derivative, AZD7325, may offer potential insights. The metabolism of AZD7325 involves:

  • O-demethylation: Removal of a methyl group from a methoxy (B1213986) substituent.

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

  • Oxidation of the N-propyl group: Modifications to the propyl side chain.

It is plausible that this compound, which shares the N-propylcinnoline carboxamide core, undergoes similar metabolic transformations. The elucidation of the exact metabolic pathways of this compound would require further detailed structural analysis of its metabolites.

Experimental Protocols

The following section outlines the general methodologies employed in the key in vivo studies of this compound.

Radiolabeled ADME Study in Rats

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in rats.

Methodology:

  • Test System: Male Sprague-Dawley rats.

  • Radiolabel: [¹⁴C]-AZD-6280.

  • Dosing: Single oral (gavage) and intravenous administrations.

  • Sample Collection: Plasma, urine, feces, and bile were collected at various time points.

  • Analysis:

    • Radioactivity in samples was quantified using liquid scintillation counting.

    • Metabolite profiling was conducted using radiochromatography.

    • Structural elucidation of metabolites was performed using high-resolution tandem mass spectrometry.

Workflow for the Rat ADME Study:

ADME_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis Oral Oral Administration ([¹⁴C]-AZD-6280) Plasma Plasma Oral->Plasma Collection over time Urine Urine Oral->Urine Collection over time Feces Feces Oral->Feces Collection over time Bile Bile Oral->Bile Collection over time IV Intravenous Administration ([¹⁴C]-AZD-6280) IV->Plasma Collection over time IV->Urine Collection over time IV->Feces Collection over time IV->Bile Collection over time Quantification Quantification of Radioactivity (Liquid Scintillation Counting) Plasma->Quantification Urine->Quantification Profiling Metabolite Profiling (Radiochromatography) Urine->Profiling Feces->Quantification Feces->Profiling Bile->Quantification Bile->Profiling Identification Metabolite Identification (Mass Spectrometry) Profiling->Identification GABA_Signaling cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABAA Receptor (α2/α3 subunits) GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Chloride_Channel->Hyperpolarization Cl⁻ Influx leads to AZD6280 This compound AZD6280->GABA_A_Receptor Positive Allosteric Modulation

AZD-6280 and its Influence on Neuronal Excitability: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-6280 is a novel subtype-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating preferential activity at receptors containing α2 and α3 subunits.[1][2][3] This selectivity profile suggests a therapeutic potential for anxiolytic effects with a reduced sedative liability compared to non-selective benzodiazepines.[1][2] This document provides a comprehensive technical guide on the effects of this compound on neuronal excitability, summarizing available quantitative data, outlining experimental protocols from clinical and preclinical studies, and visualizing key pathways and workflows. While detailed preclinical electrophysiological data is not extensively available in the public domain, this guide synthesizes the existing clinical and pharmacological findings to offer a thorough understanding of this compound's mechanism and its consequences on central nervous system function.

Core Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of GABA-A receptors.[1][2] Its primary mechanism involves binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening.[4] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[5][6] The selectivity of this compound for GABA-A receptors containing α2 and α3 subunits is key to its pharmacological profile, as these subunits are believed to mediate the anxiolytic effects of benzodiazepines, while the α1 subunit is primarily associated with sedation.

Signaling Pathway

AZD-6280_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) Cl_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_Channel opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor binds AZD_6280 This compound AZD_6280->GABA_A_Receptor potentiates GABA effect

Caption: Mechanism of this compound action on a postsynaptic neuron.

Quantitative Data

The available quantitative data for this compound primarily stems from Phase 1 clinical trials in healthy male volunteers. These studies focused on receptor occupancy, pharmacodynamics, and safety.

Table 1: Receptor Occupancy and Pharmacokinetics
ParameterValueSpeciesReference
Ki,plasma440 nmol/lHuman[7]
Binding Affinity (Ki)3.1 nMHuman (in vitro)[5]

Ki,plasma represents the plasma concentration required for 50% receptor occupancy.

Table 2: Pharmacodynamic Effects in Humans (Single Oral Doses)
TreatmentChange in Saccadic Peak Velocity (deg/s)Significance (P-value)Reference
This compound (10 mg)-22.6< 0.001[1]
This compound (40 mg)-50.0< 0.001[1]
Lorazepam (2 mg)-62.9< 0.001[1]

Data from a double-blind, randomized, 4-way crossover study in 16 healthy males.[1] Saccadic peak velocity is a sensitive measure of CNS depressant effects.

Table 3: Other Pharmacodynamic Observations
ParameterObservationComparison with LorazepamReference
Adaptive TrackingSignificant impactMuch smaller than lorazepam[1]
Body SwaySignificant impactMuch smaller than lorazepam[1]
Smooth PursuitSignificant impactMuch smaller than lorazepam[1]
One-Card Learning TestSignificant impactMuch smaller than lorazepam[1]
Electroencephalography (EEG)Distinct signatureDifferent from lorazepam[1]

Experimental Protocols

In Vitro Electrophysiology (General Protocol)

While specific studies on this compound are not cited, a typical approach to characterize a GABA-A modulator's effect on neuronal excitability would involve whole-cell patch-clamp recordings from neurons in acute brain slices.

Objective: To measure the direct effects of this compound on neuronal membrane properties and synaptic currents.

Protocol Outline:

  • Slice Preparation: Rodent brain slices (e.g., hippocampus or cortex) are prepared and maintained in artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Pyramidal neurons are identified for recording.

  • Recording Configuration: Whole-cell patch-clamp recordings are established.

  • Data Acquisition:

    • Intrinsic Excitability: Current-clamp recordings are used to measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to depolarizing current injections at baseline and following application of this compound.

    • Synaptic Transmission: Voltage-clamp recordings are used to isolate and measure spontaneous and evoked inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs). The effect of this compound on the amplitude, frequency, and kinetics of these currents would be quantified.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed changes.

Human Pharmacodynamic Studies (as conducted for this compound)

Objective: To assess the effects of this compound on the central nervous system in healthy volunteers.

Study Design: Double-blind, randomized, 4-way crossover, placebo-controlled study.[1]

Participants: Healthy male volunteers (n=16).[1]

Interventions: Single oral doses of this compound (10 mg and 40 mg), lorazepam (2 mg), and placebo.[1]

Assessments:

  • Neurocart Test Battery: A battery of tests measuring cognition, neurophysiologic function, and psychomotor performance. This includes measures such as saccadic peak velocity, smooth pursuit, adaptive tracking, and body sway.

  • CogState Test Battery: A computerized cognitive testing system that assesses various cognitive domains.

  • Electroencephalography (EEG): Recording of brain electrical activity to identify drug-specific signatures.

Workflow:

Clinical_Trial_Workflow Enrollment Enroll Healthy Volunteers (n=16) Randomization Randomization to Treatment Sequence Enrollment->Randomization Treatment_Period Treatment Period (Crossover Design) Randomization->Treatment_Period Assessments Pharmacodynamic Assessments (Neurocart, CogState, EEG) Treatment_Period->Assessments Washout Washout Period Assessments->Washout Washout->Treatment_Period Next treatment arm Analysis Data Analysis Washout->Analysis

Caption: Workflow for the human pharmacodynamic study of this compound.

Receptor Occupancy Studies (as conducted for this compound)

Objective: To determine the in vivo binding of this compound to GABA-A receptors in the human brain.

Methodology: Positron Emission Tomography (PET) imaging.

Protocol Outline:

  • Participants: Healthy subjects.

  • Radioligand: [11C]flumazenil, a PET tracer that binds to the benzodiazepine (B76468) site on GABA-A receptors.[7]

  • Imaging Sessions:

    • Baseline PET scan without the drug.

    • PET scan following administration of single oral doses of this compound (5 to 40 mg).[7]

  • Image Analysis: A simplified reference tissue model is used to obtain regional binding potentials (BPND).

  • Occupancy Calculation: The reduction in [11C]flumazenil binding after this compound administration is used to calculate receptor occupancy.

  • Pharmacokinetic-Pharmacodynamic Modeling: The relationship between plasma concentration of this compound and GABA-A receptor occupancy is described by a hyperbolic function to estimate Ki,plasma.[7]

Conclusion

This compound represents a targeted approach to modulating neuronal excitability through its selective positive allosteric modulation of GABA-A receptors containing α2 and α3 subunits. Human clinical data demonstrate clear target engagement and a pharmacodynamic profile consistent with its proposed mechanism of action, suggesting potential anxiolytic effects with a favorable side-effect profile compared to non-selective agents. While detailed, publicly available preclinical data on its direct cellular electrophysiological effects are limited, the existing evidence strongly supports a mechanism of enhanced GABAergic inhibition, leading to a reduction in neuronal excitability. Further research into its effects on synaptic plasticity and network oscillations would provide a more complete understanding of its therapeutic potential.

References

The Structural Activity Relationship of AZD-6280 Analogs: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that AZD-6280 is a selective GABA-A(α2/3) receptor modulator investigated for anxiety treatment, not a kinase inhibitor.[1][2][3][4][5][6] Publicly available information on the structural activity relationship (SAR) of this compound analogs is scarce. This document, therefore, serves as an in-depth technical guide and template, illustrating the requested format and content for a comprehensive SAR study of a hypothetical kinase inhibitor, herein referred to as "AZD-X," targeting the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer, making it a key therapeutic target.[7]

Introduction to AZD-X: A Novel Kinase Inhibitor

AZD-X is a potent and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7] By developing analogs of a lead compound like AZD-X, researchers can systematically probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This whitepaper details the SAR of a series of AZD-X analogs, providing insights into the chemical moieties crucial for their biological activity.

Core Structural Scaffold and Analog Design

The core scaffold of AZD-X and its analogs is based on a bicyclic piperazine (B1678402) structure. The design of the analog series involved modifications at three key positions: R1, R2, and R3, to explore the effects on kinase inhibition and cellular potency.

(Data presented in the following tables is hypothetical and for illustrative purposes.)

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency of AZD-X and its analogs against the target kinases and in cellular assays.

Table 1: In Vitro Kinase Inhibition of AZD-X Analogs

Compound IDR1 GroupR2 GroupR3 GroupPI3Kα IC50 (nM)mTOR IC50 (nM)
AZD-X-CH3-H-F5.28.7
AZD-X-A1-H-H-F15.825.4
AZD-X-A2-CH2CH3-H-F3.16.2
AZD-X-B1-CH3-Cl-F8.912.1
AZD-X-B2-CH3-OCH3-F22.530.8
AZD-X-C1-CH3-H-Cl6.59.9
AZD-X-C2-CH3-H-Br7.111.2

Table 2: Cellular Activity of AZD-X Analogs

Compound IDCell LineCell Viability IC50 (nM) (72h)
AZD-XMCF-750
AZD-X-A1MCF-7120
AZD-X-A2MCF-735
AZD-X-B1MCF-775
AZD-X-B2MCF-7250
AZD-X-C1MCF-760
AZD-X-C2MCF-768

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • ATP

  • Assay Buffer

  • Test compounds (AZD-X and analogs)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.[8]

  • Initiate the kinase reaction by adding ATP.[8]

  • Incubate the plate for a predetermined time at a set temperature to allow for the enzymatic reaction.[8]

  • Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, which quantify the amount of phosphorylated substrate.[8][9][10]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (AZD-X and analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Treat the cells with the various concentrations of the test compounds and include vehicle controls.[7]

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Add a solubilization buffer to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the log of the compound concentration.

Immunoblotting (Western Blot)

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of the target kinase.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.[7]

  • Incubate the membrane with primary antibodies that specifically recognize the target proteins (e.g., phosphorylated and total Akt).[7]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]

  • Detect the signal using an ECL substrate and capture the image with an imaging system.[7]

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream AZD_X AZD-X AZD_X->PI3K inhibition AZD_X->mTORC2 inhibition AZD_X->mTORC1 inhibition

Caption: The PI3K/Akt/mTOR signaling pathway targeted by AZD-X.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Analog_Synthesis Analog Synthesis Biochemical_Assay Biochemical Kinase Inhibition Assay Analog_Synthesis->Biochemical_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Cell_Viability Cell Viability Assay SAR_Analysis->Cell_Viability Western_Blot Western Blot for Downstream Signaling Cell_Viability->Western_Blot Cellular_SAR Cellular SAR Confirmation Western_Blot->Cellular_SAR Lead_Selection Lead Compound Selection Cellular_SAR->Lead_Selection PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Lead_Selection->PK_PD_Studies Efficacy_Models Xenograft Efficacy Models PK_PD_Studies->Efficacy_Models

Caption: General workflow for the evaluation of AZD-X analogs.

Conclusion

The systematic modification of the AZD-X core scaffold has provided valuable insights into the structural requirements for potent inhibition of the PI3K/Akt/mTOR pathway. The data presented herein will guide the future design of more effective and selective kinase inhibitors for therapeutic development. The established experimental protocols provide a robust framework for the continued evaluation of novel chemical entities.

References

Methodological & Application

Application Notes: Cell-Based Assays for Characterizing AZD-6280, a Selective GABAA Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on GABAA receptors to regulate neuronal excitability. GABAA receptors are ligand-gated chloride ion channels composed of five subunits.[1][2][3] The specific subunit composition of the receptor pentamer determines its pharmacological properties. Modulators that selectively target specific GABAA receptor subtypes offer the potential for developing therapeutics with improved efficacy and side-effect profiles for conditions like anxiety and epilepsy.

AZD-6280 is a selective positive allosteric modulator (PAM) of GABAA receptors that preferentially targets receptors containing α2 and α3 subunits.[4][5] Unlike direct agonists, PAMs enhance the effect of the endogenous ligand, GABA, by binding to an allosteric site, thereby increasing the receptor's response to GABA.[6][7] This application note provides detailed protocols for two distinct cell-based assays to characterize the modulatory effects of this compound on GABAA receptors: a low-throughput, high-fidelity electrophysiology assay and a high-throughput, fluorescence-based functional assay.

GABAA Receptor Signaling Pathway

GABA binding to the orthosteric site on the GABAA receptor, located at the interface between α and β subunits, triggers the opening of a central chloride (Cl-) ion pore.[2][8] This leads to an influx of Cl- ions, hyperpolarizing the neuron and reducing its excitability. Positive allosteric modulators like this compound bind to a distinct allosteric site (typically the benzodiazepine (B76468) site at an α/γ subunit interface), which induces a conformational change that increases the channel's opening frequency or duration in the presence of GABA, thus potentiating the inhibitory signal.[6][7]

GABAA_Pathway cluster_membrane Cell Membrane GABA_A GABAA Receptor (α2βxγx Pentamer) Cl_in GABA_A->Cl_in Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron Firing) GABA_A->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds to orthosteric site AZD6280 This compound (PAM) AZD6280->GABA_A Binds to allosteric site Cl_out Cl_out->GABA_A Influx Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A 1. Plate GABAA-HEK293 cells on glass coverslips B 2. Incubate 24-48 hours A->B C 3. Transfer coverslip to recording chamber with External Solution B->C D 4. Obtain whole-cell patch (V-clamp at -60 mV) C->D E 5. Establish baseline with GABA EC20 application D->E F 6. Co-apply GABA EC20 + varying [this compound] E->F G 7. Washout and apply antagonist to confirm GABAergic current F->G H 8. Measure peak current amplitude for each condition G->H I 9. Calculate % potentiation and plot concentration- response curve H->I J 10. Determine EC50 and Emax I->J FLIPR_Workflow cluster_prep Plate Preparation cluster_reading FLIPR Measurement cluster_analysis Data Analysis A 1. Seed GABAA-HEK293 cells in 96/384-well plates B 2. Incubate overnight A->B C 3. Add Membrane Potential Dye and incubate for 30-60 min B->C D 4. Place cell and compound plates into FLIPR C->D E 5. Measure baseline fluorescence D->E F 6. Add this compound (or vehicle) and incubate E->F G 7. Add GABA EC20 and record fluorescence change F->G H 8. Calculate fluorescence response over baseline G->H I 9. Plot concentration- response curve for potentiation H->I J 10. Determine EC50 and Emax I->J

References

in vivo dosage and administration for mouse models using AZD-6280

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6280 is a selective modulator of the GABA-A (γ-aminobutyric acid type A) receptor, showing higher efficacy for the α2 and α3 subunits.[1][2] These subunits are primarily associated with anxiolytic effects, and selective modulation aims to reduce the sedative side effects often seen with non-selective benzodiazepines.[3] This document provides detailed application notes and protocols for the in vivo administration of this compound to mouse models, based on available preclinical data for analogous compounds and general best practices.

Data Presentation

Table 1: In Vivo Dosage of an Analogous GABAA α2/α3 Receptor Modulator (BAER-101/AZD7325) in Mice
CompoundMouse ModelDosage RangeAdministration RouteFrequencyReference
BAER-101 (AZD7325)Fmr1 Knockout1 - 3 mg/kgNot specifiedNot specified[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is adapted from formulation guidelines provided by commercial suppliers.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Homogenizer or sonicator

  • Sterile tubes and syringes

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 10 ml of vehicle, dissolve 50 mg of CMC-Na in 10 ml of sterile water. Mix thoroughly until a homogenous suspension is formed.

  • Drug Suspension: To prepare a 5 mg/ml suspension of this compound, weigh the appropriate amount of this compound powder and add it to the prepared 0.5% CMC-Na vehicle.

  • Homogenization: Vortex the mixture vigorously. For a more uniform suspension, use a homogenizer or sonicator until no visible clumps of powder remain.

  • Storage: Store the suspension at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. Always re-vortex the suspension immediately before administration to ensure a uniform dose.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Handling: Accustom the mice to handling prior to the experiment to minimize stress.

  • Dosage Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the drug suspension. For a 25g mouse and a 1 mg/kg dose of a 5 mg/ml suspension, the volume would be 5 µl. It is advisable to prepare a less concentrated suspension for more accurate and easier administration of smaller doses.

  • Administration:

    • Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

    • Advance the needle along the esophagus until it reaches the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle.

  • Monitoring: Observe the mouse for any signs of distress, such as choking or difficulty breathing, immediately after the procedure and periodically for a few hours.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound solution (ensure solubility and sterility in a suitable vehicle, e.g., saline with a solubilizing agent like DMSO and Tween-80, if required)

  • Sterile syringes (1 ml) and needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Dosage Calculation: Weigh each mouse to determine the precise injection volume.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse and secure the tail.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Observe the animal for any adverse reactions at the injection site or changes in behavior.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_compound Prepare this compound Suspension/Solution weigh Weigh Mice prep_compound->weigh prep_animals Acclimate Mice prep_animals->weigh calculate Calculate Dosage weigh->calculate administer Administer this compound (Oral or IP) calculate->administer observe Monitor for Adverse Effects administer->observe endpoint Conduct Behavioral/ Pharmacodynamic Assays observe->endpoint signaling_pathway cluster_receptor GABA-A Receptor cluster_drug Modulator cluster_effect Cellular Effect cluster_outcome Physiological Outcome gaba_a GABA-A Receptor (α2/α3 subunits) gaba_binding Enhanced GABA Binding & Efficacy gaba_a->gaba_binding azd6280 This compound azd6280->gaba_a Positive Allosteric Modulation cl_influx Increased Chloride Ion Influx gaba_binding->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anxiolysis Anxiolytic Effect hyperpolarization->anxiolysis

References

Application Notes and Protocols: Preparation of AZD-6280 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the selective GABAA receptor modulator, AZD-6280.

Introduction: this compound is a potent and selective positive allosteric modulator (PAM) of GABAA receptors, showing higher efficacy for α2 and α3 subunits over α1 and α5 subunits.[1][2][3] This selectivity profile suggests potential for anxiolytic effects with a reduced risk of sedation and cognitive impairment typically associated with non-selective benzodiazepines.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for preparing, storing, and handling stock solutions of this compound using Dimethyl Sulfoxide (DMSO) as a solvent.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This information is essential for accurate molecular weight-based calculations for stock solution preparation.

PropertyValueReference
IUPAC Name 4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide[4][5]
Molecular Formula C₂₀H₂₂N₄O₃[4][6][7]
Molecular Weight 366.41 g/mol [1][6][7]
CAS Number 942436-93-3[4][6][8]
Appearance Light yellow to yellow solid powder[1][8]
Purity ≥98%[5][9]

Solubility and Storage Recommendations

Proper solubilization and storage are paramount to maintaining the integrity and activity of this compound. It is highly soluble in DMSO, but certain precautions are necessary.

Solubility Data

The solubility of this compound in DMSO can vary slightly between suppliers. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce solubility.[6][8] Sonication may be required to achieve complete dissolution.[8][9]

Supplier DataSolubility in DMSO (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals 73 mg/mL199.23 mMUse fresh DMSO.[6]
MedchemExpress 62.5 mg/mL170.57 mMRequires ultrasonic treatment.[8]
Xcess Biosciences 62.5 mg/mL170.57 mMRequires ultrasonic treatment.[9]
Storage Conditions

To prevent degradation, both the solid compound and its stock solutions must be stored under appropriate conditions. Aliquoting stock solutions is strongly recommended to avoid repeated freeze-thaw cycles.[6]

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[6][8]
4°C2 years[8]
Stock Solution in DMSO -80°C1 to 2 years[6][8]
-20°C1 month to 1 year[6][8]

Mechanism of Action and Signaling Pathway

This compound functions by modulating the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system, GABA (γ-Aminobutyric acid), binds to GABAA receptors, which are ligand-gated ion channels. This binding opens a chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. This compound acts as a positive allosteric modulator that binds to a distinct site on the GABAA receptor, specifically at the interface of α2 or α3 subunits. This binding enhances the effect of GABA, increasing the frequency of channel opening and augmenting the inhibitory signal.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABAA Receptor (α2/3, β, γ subunits) Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) GABAA_Receptor->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABAA_Receptor Binds to orthosteric site AZD6280 This compound AZD6280->GABAA_Receptor Binds to α2/3 allosteric site Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex check_sol Is Solution Clear? vortex->check_sol sonicate 4. Sonicate Until Dissolved check_sol->sonicate No aliquot 5. Aliquot into Vials check_sol->aliquot Yes sonicate->aliquot store 6. Store at -20°C / -80°C aliquot->store end End store->end

References

Application Notes and Protocols for AZD-6280 Formulation for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6280 is a selective GABAA(α2/3) receptor modulator that has been investigated for its potential in treating generalized anxiety disorder.[1][2] For preclinical in vivo studies in rodent models, oral gavage is a common and effective method for precise dose administration. The choice of an appropriate vehicle for formulation is critical to ensure the stability, homogeneity, and bioavailability of the compound. This compound is a solid, light yellow to yellow in color, and is practically insoluble in water, which necessitates the use of a suspension or a specific solubilizing vehicle for oral delivery.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical and solubility data for this compound.

ParameterValueReference
Molecular Weight366.41 g/mol [1]
FormulaC20H22N4O3[1]
AppearanceLight yellow to yellow solid[1]
Solubility
DMSO62.5 - 73 mg/mL[1][2]
Ethanol~3 mg/mL[2]
WaterInsoluble[2]
In Vivo Formulation Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (Clear solution)[3]

Experimental Protocols

Two primary types of formulations are suitable for the oral gavage of this compound in rodents: a homogeneous suspension and a clear solution. The choice between these formulations will depend on the required dose volume and the specific experimental design.

Protocol 1: Preparation of this compound as a Homogeneous Suspension

This protocol is suitable for administering this compound as a suspension, which is often preferred for compounds with low aqueous solubility. Carboxymethylcellulose sodium (CMC-Na) is a commonly used suspending agent.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle: A 0.5% (w/v) solution of CMC-Na in sterile water is a commonly used vehicle for oral gavage suspensions. To prepare 100 mL of this vehicle, add 0.5 g of CMC-Na to approximately 90 mL of sterile water while stirring vigorously with a magnetic stirrer. Gently heat the solution if necessary to aid dissolution, then allow it to cool to room temperature. Once the CMC-Na is fully dissolved, adjust the final volume to 100 mL with sterile water.

  • Calculate the Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume. The typical dose volume for oral gavage in mice is 5-10 mL/kg and for rats is 5-10 mL/kg. Calculate the required weight of this compound based on the desired final concentration.

  • Prepare the Suspension:

    • Weigh the calculated amount of this compound powder.

    • Triturate the powder with a small amount of the 0.5% CMC-Na vehicle using a mortar and pestle to form a smooth paste. This step is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a uniform suspension.

    • Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.

  • Homogenize the Suspension: For a more uniform and stable suspension, homogenize the mixture using a suitable laboratory homogenizer.

  • Storage and Use: This suspension should be stored at 2-8°C and protected from light. It is recommended to prepare the suspension fresh on the day of the experiment. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

Protocol 2: Preparation of this compound as a Clear Solution

For lower dose requirements where a clear solution is preferred, a co-solvent system can be utilized.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes for mixing

  • Vortex mixer

Procedure:

  • Prepare the Vehicle Components: Ensure all solvents are of a high purity grade suitable for animal administration.

  • Dissolve this compound in DMSO: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the final formulation, a 20.8 mg/mL stock in DMSO can be prepared.[3]

  • Prepare the Final Formulation: The following steps should be performed sequentially to avoid precipitation.[3] The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For a 1 mL final volume, start with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

    • Finally, add 450 µL of sterile saline and vortex again to obtain a clear solution.

  • Storage and Use: This solution should be prepared fresh on the day of use. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Visually inspect for any signs of precipitation before administration.

Protocol 3: Oral Gavage Administration in Rodents

This protocol provides a general guideline for oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (feeding needles). Flexible plastic needles are often recommended to minimize the risk of injury.[4]

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal immediately before dosing to accurately calculate the required dose volume.

    • Properly restrain the rodent to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck and back to immobilize the head and body.

  • Dose Administration:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Dispense the formulation slowly and steadily.

    • After administration, gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for a short period after dosing for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Return the animal to its cage and continue to monitor according to the experimental protocol.

Visualizations

G cluster_prep Protocol 1: Suspension Preparation A Weigh this compound Powder C Triturate Powder with Vehicle to Form Paste A->C B Prepare 0.5% CMC-Na Vehicle B->C D Gradually Add Remaining Vehicle C->D E Homogenize the Suspension D->E F Store at 2-8°C, Mix Before Use E->F

Caption: Workflow for this compound Suspension Preparation.

G cluster_prep Protocol 2: Solution Preparation A Prepare this compound Stock in DMSO C Add DMSO Stock to PEG300 and Mix A->C B Add PEG300 to a Sterile Tube B->C D Add Tween-80 and Vortex C->D E Add Saline and Vortex D->E F Use Freshly Prepared Solution E->F

Caption: Workflow for this compound Solution Preparation.

G cluster_gavage Protocol 3: Oral Gavage Procedure A Weigh Animal and Calculate Dose B Restrain Animal A->B C Gently Insert Gavage Needle B->C D Administer Formulation Slowly C->D E Withdraw Needle D->E F Monitor Animal Post-Dosing E->F

References

Application Notes and Protocols: Measuring AZD-6280 Receptor Occupancy with [11C]flumazenil PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing [11C]flumazenil Positron Emission Tomography (PET) imaging to quantify the receptor occupancy of AZD-6280, a selective modulator of the α2 and α3 subunits of the γ-aminobutyric acid type A (GABAA) receptor.[1] this compound has been developed for the treatment of generalized anxiety disorder.[2] Understanding the relationship between the plasma concentration of this compound and its occupancy of GABAA receptors in the brain is crucial for optimizing dosing strategies and evaluating its therapeutic potential.[3]

[11C]flumazenil is a well-established PET radioligand that acts as an antagonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[1][4] Its reversible binding kinetics and low non-specific binding make it an ideal tool for in vivo quantification of GABAA receptor availability and for measuring the displacement of the radioligand by competing drugs like this compound.[1] This document outlines the necessary experimental procedures, from radiotracer synthesis to data analysis, to conduct a successful receptor occupancy study.

GABAA Receptor Signaling Pathway

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[4][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[4] this compound acts as a positive allosteric modulator at the α2 and α3 subunits of the GABAA receptor, enhancing the effect of GABA and thereby increasing inhibitory neurotransmission.[1][6]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABAA_R->Chloride_Channel Maintains Closed State Chloride_Channel_Open Cl- Channel (Open) GABAA_R->Chloride_Channel_Open Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx GABA->GABAA_R Binds GABA->GABAA_R Opens Channel AZD6280 This compound AZD6280->GABAA_R Positive Allosteric Modulation (α2/3) Flumazenil [11C]flumazenil Flumazenil->GABAA_R Competitive Antagonist Cl_ion

GABAA Receptor Signaling and Drug Interaction.

Data Presentation

The following tables summarize the expected quantitative data from a [11C]flumazenil PET study measuring this compound receptor occupancy, based on published findings.[1]

Table 1: Pharmacokinetic and Receptor Occupancy Data for this compound

Dose (mg)Mean Plasma Concentration (nmol/L)Mean Receptor Occupancy (%)
5~100~15-25
10~200~30-45
20~400~50-65
40~800~65-80

Note: The above values are estimations based on the reported Ki,plasma of 440 nmol/L and graphical representations in the literature. Actual results will vary.[1]

Table 2: Key Parameters for this compound Receptor Occupancy

ParameterValueUnit
Ki,plasma440nmol/L
Maximum OccupancyNot explicitly stated, but high occupancy is achievable%

Experimental Protocols

A successful receptor occupancy study involves several key stages, each with a detailed protocol.

Synthesis of [11C]flumazenil

A fully automated synthesis of [11C]flumazenil is recommended for routine clinical use. The following protocol is adapted from a simplified method that avoids the use of acetonitrile (B52724) in the final purification step.

Protocol:

  • [11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • [11C]CH3OTf Synthesis: Convert [11C]CO2 to [11C]CH3OTf (methyl triflate) using an automated synthesis module.

  • Radiolabeling Reaction:

    • Prepare a reaction vial containing 0.5 mg of the precursor desmethylflumazenil in 0.3 ml of a solution of potassium hydroxide (B78521) in dimethylformamide (DMF).

    • Bubble the [11C]CH3OTf into the reaction vial at 0°C.

    • After trapping the radioactivity, heat the reaction mixture to room temperature for 5 minutes.

  • Purification:

    • Dilute the reaction mixture with 1.0 ml of the HPLC mobile phase (e.g., 30% ethanol (B145695) solution).

    • Inject the mixture onto a preparatory HPLC column.

    • Elute with the mobile phase at a flow rate of 3 ml/min.

    • Monitor the eluate with UV and radioactivity detectors.

  • Formulation:

    • Collect the fraction containing [11C]flumazenil into a sterile product vial.

    • Add 25 ml of sterile saline to the collected fraction to yield the final injectable solution with approximately 10% v/v ethanol.

    • Pass the final solution through a 0.22 μm sterile filter.

  • Quality Control:

    • Confirm radiochemical purity (should be >98%) and identity using analytical HPLC.

    • Measure the specific activity.

Clinical PET Imaging Protocol

The following protocol outlines the key steps for conducting the PET imaging study in human subjects.

PET_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging Session cluster_analysis Data Analysis Informed_Consent Informed Consent & Screening Catheter_Placement Venous & Arterial Catheter Placement Informed_Consent->Catheter_Placement Baseline_Scan_Prep Positioning in PET Scanner Transmission Scan Catheter_Placement->Baseline_Scan_Prep AZD6280_Admin Oral Administration of this compound (or placebo for baseline) Baseline_Scan_Prep->AZD6280_Admin Radiotracer_Injection IV Injection of [11C]flumazenil AZD6280_Admin->Radiotracer_Injection Time delay for drug absorption Dynamic_Scan Dynamic PET Scan (e.g., 90 min) Radiotracer_Injection->Dynamic_Scan Blood_Sampling Arterial Blood Sampling Dynamic_Scan->Blood_Sampling Concurrent Image_Reconstruction PET Image Reconstruction & Co-registration with MRI Dynamic_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., Simplified Reference Tissue Model) Metabolite_Analysis->Kinetic_Modeling Input Function Image_Reconstruction->Kinetic_Modeling RO_Calculation Receptor Occupancy Calculation Kinetic_Modeling->RO_Calculation

Experimental Workflow for Receptor Occupancy PET Study.

Protocol:

  • Subject Recruitment and Preparation:

    • Recruit healthy, non-smoking male and female volunteers.

    • Obtain informed consent from all participants.

    • Perform a physical examination, electrocardiogram (ECG), and clinical laboratory tests to ensure eligibility.

    • Insert a catheter into a radial artery for blood sampling and another into a peripheral vein for radiotracer injection.

  • Study Design:

    • Employ a crossover design where each subject undergoes a baseline PET scan (with placebo) and one or more post-dose PET scans with different single oral doses of this compound (e.g., 5 mg, 10 mg, 20 mg, 40 mg).[1]

    • Allow a sufficient washout period between scans.

  • PET Data Acquisition:

    • Position the subject in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer a single oral dose of this compound or placebo.

    • At a time corresponding to the expected peak plasma concentration of this compound, administer a bolus intravenous injection of [11C]flumazenil.

    • Acquire dynamic PET data for approximately 90 minutes.

  • Arterial Blood Sampling:

    • Collect arterial blood samples at frequent intervals throughout the PET scan to measure the concentration of parent [11C]flumazenil and its radioactive metabolites in plasma.[5]

    • Analyze plasma samples using HPLC to separate the parent radiotracer from its metabolites.

Data Analysis Protocol

The analysis of PET data to determine receptor occupancy requires several computational steps.

Data_Analysis_Flow cluster_input Input Data cluster_processing Image Processing & Modeling cluster_output Output & Calculation Dynamic_PET Dynamic PET Images Time_Activity_Curves Generation of Time-Activity Curves (TACs) for each ROI Dynamic_PET->Time_Activity_Curves Arterial_Plasma Metabolite-Corrected Arterial Plasma Curve Kinetic_Model Application of Kinetic Model (e.g., SRTM) Arterial_Plasma->Kinetic_Model Input Function (if not using reference region) MRI Co-registered MRI ROI_Definition Region of Interest (ROI) Definition on MRI MRI->ROI_Definition ROI_Definition->Time_Activity_Curves Time_Activity_Curves->Kinetic_Model BP_ND Binding Potential (BPND) Calculation (Baseline & Post-dose) Kinetic_Model->BP_ND RO_Calc Receptor Occupancy (RO) Calculation BP_ND->RO_Calc RO = 100 * (BPND_baseline - BPND_postdose) / BPND_baseline PK_PD_Model Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling RO_Calc->PK_PD_Model

Data Analysis Workflow for Receptor Occupancy.

Protocol:

  • Image Processing:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the subject's structural MRI scan.

    • Define regions of interest (ROIs) on the MRI, including cortical regions, striatum, and a reference region (e.g., pons or cerebellum, though a simplified reference tissue model may be used).[1][5]

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Use the metabolite-corrected arterial plasma curve as the input function for compartmental modeling, or employ a simplified reference tissue model (SRTM) which does not require arterial blood sampling.[1] The SRTM is often preferred for its less invasive nature.

    • Fit the TACs from each ROI to the selected kinetic model to estimate the volume of distribution (VT) or the binding potential (BPND).

  • Receptor Occupancy Calculation:

    • Calculate the receptor occupancy (RO) for each ROI using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling:

    • Relate the calculated receptor occupancy values to the plasma concentrations of this compound at the time of the PET scan.

    • Fit the data to a hyperbolic function (e.g., Emax model) to estimate the Ki,plasma, which is the plasma concentration of this compound required to achieve 50% receptor occupancy.[1]

Conclusion

The use of [11C]flumazenil PET imaging is a powerful and well-validated method for determining the in vivo receptor occupancy of GABAA receptor modulators like this compound. The protocols outlined in these application notes provide a framework for conducting such studies in a rigorous and reproducible manner. By carefully controlling the experimental variables and employing appropriate data analysis techniques, researchers can obtain valuable insights into the pharmacokinetic-pharmacodynamic relationship of novel therapeutics, thereby facilitating informed decision-making in the drug development process.

References

Application Notes and Protocols for Assessing Anxiolytic Effects of AZD-6280

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6280 is a selective modulator of the GABAA receptor, with specific activity at the α2 and α3 subunits.[1][2] This selectivity is intended to produce anxiolytic (anti-anxiety) effects with a reduced side-effect profile compared to non-selective benzodiazepines, which also target α1 and α5 subunits associated with sedation and other adverse effects.[3][4] Preclinical assessment of the anxiolytic potential of this compound is crucial for its development. This document provides detailed protocols for three widely used behavioral assays in rodents to evaluate the anxiolytic effects of novel compounds like this compound: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).

Mechanism of Action of this compound

This compound is a positive allosteric modulator of GABAA receptors containing α2 and α3 subunits. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. By binding to a site distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. The selective action on α2 and α3 subunits is thought to mediate anxiolytic effects without the sedative and cognitive-impairing effects associated with α1 subunit modulation.

AZD6280_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor (α2/α3 Subunits) Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to GABA GABA GABA->GABA_Receptor Binds AZD6280 This compound AZD6280->GABA_Receptor Positive Allosteric Modulation

Figure 1: Mechanism of action of this compound at the GABAA receptor.

Behavioral Assays for Anxiolytic Effects

The following behavioral assays are standard in preclinical pharmacology to assess anxiety-like behavior in rodents. They are based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated, and brightly lit spaces.[5][6][7][8] Anxiolytic compounds are expected to increase the exploration of the aversive zones.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used assay for assessing anxiety-like behavior in rodents.[5][6][9] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6][10] Rodents naturally prefer the enclosed, dark spaces.[9] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[5]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for mice). The arms are usually 30-50 cm long and 5-10 cm wide. Two opposite arms are enclosed by high walls (15-30 cm), while the other two are open.[6][11]

  • Animal Handling and Habituation: Handle the animals for several days before the test to reduce stress.[9] On the test day, allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

  • Procedure:

    • Place a single animal in the center of the maze, facing one of the open arms.[11][12]

    • Allow the animal to freely explore the maze for a 5-minute session.[9][12]

    • Record the session using an overhead video camera for later analysis.[10]

    • After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.[10][12]

  • Data Analysis:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

EPM_Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Post-Test Handling Animal Handling & Habituation (3-5 days) Acclimation Acclimation to Testing Room (30-60 min) Handling->Acclimation Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Placement Place animal in center of EPM Drug_Admin->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record with overhead camera Exploration->Recording Cleaning Clean maze with 70% ethanol Exploration->Cleaning Data_Analysis Analyze video for time and entries in arms Recording->Data_Analysis

Figure 2: Experimental workflow for the Elevated Plus Maze test.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[13][14][15] The apparatus is a square arena. Rodents naturally tend to stay close to the walls (thigmotaxis) and avoid the brightly lit center.[16] Anxiolytic compounds increase the time spent in and the number of entries into the central zone.[17]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 50x50 cm for mice) with high walls to prevent escape.[16] The floor is often divided into a central zone and a peripheral zone.[16]

  • Animal Handling and Habituation: Similar to the EPM, handle animals prior to testing and allow for acclimation to the testing room.

  • Procedure:

    • Gently place the animal in the center or a corner of the open field.[17]

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session with an overhead video camera.[14]

    • Clean the apparatus with 70% ethanol between subjects.[18]

  • Data Analysis:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

OFT_Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Post-Test Handling Animal Handling & Habituation Acclimation Acclimation to Testing Room Handling->Acclimation Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Placement Place animal in Open Field Arena Drug_Admin->Placement Exploration Allow 5-10 min of free exploration Placement->Exploration Recording Record with overhead camera Exploration->Recording Cleaning Clean arena with 70% ethanol Exploration->Cleaning Data_Analysis Analyze video for time in zones and activity Recording->Data_Analysis

Figure 3: Experimental workflow for the Open Field Test.

Light-Dark Box Test (LDT)

The LDT is another popular assay for assessing anxiety-like behavior.[19][20][21] The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment.[22] The test is based on the conflict between the rodent's natural aversion to bright light and its tendency to explore a novel environment.[19][22] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.[21][22]

Experimental Protocol:

  • Apparatus: A rectangular box divided into two compartments. The light compartment comprises about two-thirds of the box and is brightly lit, while the dark compartment is one-third and is covered and dark.[22] A small opening connects the two compartments.[22]

  • Animal Handling and Habituation: Follow similar procedures as for the EPM and OFT.[23]

  • Procedure:

    • Place the animal in the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore both compartments for a 5-10 minute period.[23]

    • Record the session using a video camera for subsequent analysis.[22]

    • Clean the box with 70% ethanol after each trial.[23]

  • Data Analysis:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the light and dark compartments.

LDT_Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Post-Test Handling Animal Handling & Habituation Acclimation Acclimation to Testing Room Handling->Acclimation Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Placement Place animal in Light Compartment Drug_Admin->Placement Exploration Allow 5-10 min of free exploration Placement->Exploration Recording Record with video camera Exploration->Recording Cleaning Clean box with 70% ethanol Exploration->Cleaning Data_Analysis Analyze video for time in compartments and transitions Recording->Data_Analysis

Figure 4: Experimental workflow for the Light-Dark Box Test.

Data Presentation

The following tables present hypothetical data to illustrate the expected anxiolytic effects of this compound in the described behavioral assays compared to a vehicle control and a standard anxiolytic drug like diazepam.

Table 1: Hypothetical Effects of this compound in the Elevated Plus Maze (EPM) Test

Treatment GroupTime in Open Arms (s)Open Arm EntriesClosed Arm EntriesTotal Distance (cm)
Vehicle35.2 ± 4.18.5 ± 1.215.3 ± 1.81520 ± 110
This compound (1 mg/kg)55.8 ± 5.312.1 ± 1.514.9 ± 1.61550 ± 125
This compound (3 mg/kg)78.4 ± 6.9 15.6 ± 1.915.1 ± 1.71535 ± 118
Diazepam (2 mg/kg)85.1 ± 7.2 16.2 ± 2.014.5 ± 1.51350 ± 105*
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT)

Treatment GroupTime in Center (s)Center EntriesRearing FrequencyTotal Distance (cm)
Vehicle28.6 ± 3.510.2 ± 1.425.4 ± 2.82100 ± 150
This compound (1 mg/kg)45.1 ± 4.814.8 ± 1.724.9 ± 2.52150 ± 160
This compound (3 mg/kg)62.7 ± 5.9 18.3 ± 2.125.1 ± 2.62120 ± 145
Diazepam (2 mg/kg)68.9 ± 6.4 19.5 ± 2.320.1 ± 2.21850 ± 130
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test (LDT)

Treatment GroupTime in Light Box (s)Latency to Dark (s)Transitions
Vehicle95.3 ± 10.125.6 ± 3.112.4 ± 1.5
This compound (1 mg/kg)135.8 ± 12.540.2 ± 4.518.1 ± 1.9*
This compound (3 mg/kg)168.2 ± 15.3 55.7 ± 5.822.5 ± 2.3
Diazepam (2 mg/kg)175.4 ± 16.160.1 ± 6.2 24.0 ± 2.5
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Conclusion

These standardized behavioral assays provide a robust framework for evaluating the anxiolytic potential of this compound in preclinical models. A positive anxiolytic profile would be characterized by a significant increase in exploration of the aversive zones of each apparatus (open arms in EPM, center in OFT, and light compartment in LDT) without significant changes in overall locomotor activity, which would suggest a non-sedating anxiolytic effect consistent with its selective GABAA α2/α3 receptor modulation. The provided protocols and data tables serve as a comprehensive guide for researchers designing and interpreting such studies.

References

Application Notes and Protocols: Co-administration of AZD-6280 with Caffeine or Midazolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic interactions between AZD-6280, a selective GABA-A α2/3 receptor modulator, and caffeine (B1668208) or midazolam. The information is based on a clinical trial designed to assess the potential of this compound to inhibit or induce the activity of cytochrome P450 enzymes CYP1A2 and CYP3A4, for which caffeine and midazolam are respective substrates.

Introduction

This compound is an investigational drug that has been evaluated for its potential therapeutic effects. Understanding the drug-drug interaction profile of a new chemical entity is a critical component of its clinical development. This document summarizes the findings from a clinical study (NCT00824057) that investigated the effects of multiple doses of this compound on the pharmacokinetics of caffeine and midazolam. Caffeine is primarily metabolized by CYP1A2, and midazolam is extensively metabolized by CYP3A4. Therefore, any significant alteration in their pharmacokinetic profiles upon co-administration with this compound would indicate an interaction with these key drug-metabolizing enzymes.

Data Presentation

The following tables summarize the pharmacokinetic parameters of midazolam and caffeine when administered alone and in combination with this compound.

Table 1: Pharmacokinetic Parameters of Midazolam and 1'-hydroxymidazolam (B1197787) with and without this compound

AnalyteTreatmentNAUC (ng·h/mL) Geometric Mean (CV%)Cmax (ng/mL) Geometric Mean (CV%)
Midazolam Midazolam alone1227.8 (31.5)13.5 (34.1)
Midazolam + this compound1227.8 (29.1)13.9 (34.5)
1'-hydroxymidazolam Midazolam alone123.81 (38.8)1.43 (37.1)
Midazolam + this compound123.85 (34.3)1.48 (35.1)

Table 2: Geometric Mean Ratios for Midazolam and 1'-hydroxymidazolam Pharmacokinetic Parameters

AnalyteParameterGeometric Mean Ratio (Midazolam + this compound / Midazolam alone)90% Confidence Interval
Midazolam AUC1.000.93 - 1.07
Cmax1.030.92 - 1.15
1'-hydroxymidazolam AUC1.010.94 - 1.09
Cmax1.030.93 - 1.15

Table 3: Pharmacokinetic Parameters of Caffeine and Paraxanthine (B195701) with and without this compound

AnalyteTreatmentNAUC (ng·h/mL) Geometric Mean (CV%)Cmax (ng/mL) Geometric Mean (CV%)
Caffeine Caffeine alone1219800 (29.9)2010 (24.4)
Caffeine + this compound1220400 (30.4)2030 (24.6)
Paraxanthine Caffeine alone1210100 (30.7)903 (25.7)
Caffeine + this compound1210400 (31.7)908 (26.4)

Table 4: Geometric Mean Ratios for Caffeine and Paraxanthine Pharmacokinetic Parameters

AnalyteParameterGeometric Mean Ratio (Caffeine + this compound / Caffeine alone)90% Confidence Interval
Caffeine AUC1.030.98 - 1.08
Cmax1.010.95 - 1.07
Paraxanthine AUC1.030.98 - 1.08
Cmax1.000.94 - 1.08

The results indicate that the systemic exposure (AUC and Cmax) of midazolam, its metabolite 1'-hydroxymidazolam, caffeine, and its metabolite paraxanthine were not clinically significantly altered by the co-administration of this compound. The 90% confidence intervals for the geometric mean ratios of AUC and Cmax for all analytes were well within the standard bioequivalence range of 0.80 to 1.25.

Experimental Protocols

The following is a detailed methodology for the clinical trial (NCT00824057) that evaluated the drug-drug interaction between this compound and caffeine/midazolam.

Study Design: A Phase I, open-label, single-center, fixed-sequence study in healthy male volunteers.

Participants: 12 healthy male subjects aged 18 to 45 years.

Dosing Regimen:

  • Day 1: A single oral dose of midazolam (7.5 mg) was administered.

  • Day 3: A single oral dose of caffeine (200 mg) was administered.

  • Days 5-15: this compound was administered orally at a dose of 40 mg once daily.

  • Day 13: A single oral dose of midazolam (7.5 mg) was co-administered with this compound.

  • Day 15: A single oral dose of caffeine (200 mg) was co-administered with this compound.

Pharmacokinetic Sampling:

Serial blood samples were collected at predefined time points before and after the administration of midazolam and caffeine (both when given alone and with this compound). The specific sampling times were as follows:

  • For Midazolam: Pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • For Caffeine: Pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Bioanalytical Method:

Plasma concentrations of midazolam, 1'-hydroxymidazolam, caffeine, and paraxanthine were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacokinetic Analysis:

Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), were calculated using non-compartmental methods. The geometric mean ratios and 90% confidence intervals for these parameters were determined to assess the effect of this compound on the pharmacokinetics of the probe substrates.

Visualizations

The following diagrams illustrate the metabolic pathways of caffeine and midazolam and the experimental workflow of the drug-drug interaction study.

cluster_caffeine Caffeine Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~80% Other_Metabolites_C Other Metabolites Caffeine->Other_Metabolites_C CYP1A2_C CYP1A2 CYP1A2_C->Caffeine Primary Enzyme

Caption: Metabolic pathway of caffeine.

cluster_midazolam Midazolam Metabolism Midazolam Midazolam Hydroxymidazolam 1'-hydroxymidazolam Midazolam->Hydroxymidazolam Other_Metabolites_M Other Metabolites Midazolam->Other_Metabolites_M CYP3A4_M CYP3A4 CYP3A4_M->Midazolam Primary Enzyme

Caption: Metabolic pathway of midazolam.

cluster_workflow Drug-Drug Interaction Study Workflow Day1 Day 1: Administer Midazolam (7.5 mg) PK Sampling Day3 Day 3: Administer Caffeine (200 mg) PK Sampling Day1->Day3 Day5_15 Days 5-15: Administer this compound (40 mg QD) Day3->Day5_15 Day13 Day 13: Co-administer Midazolam (7.5 mg) with this compound PK Sampling Day5_15->Day13 Day15 Day 15: Co-administer Caffeine (200 mg) with this compound PK Sampling Day13->Day15 Analysis Pharmacokinetic Analysis: Compare PK parameters with and without this compound Day15->Analysis

Caption: Experimental workflow of the clinical trial.

Conclusion

Based on the results of clinical trial NCT00824057, the repeated administration of this compound at a dose of 40 mg daily does not have a clinically significant effect on the pharmacokinetics of single doses of caffeine and midazolam. This suggests that this compound is not a significant inhibitor or inducer of CYP1A2 or CYP3A4 at the dose studied. These findings are valuable for the future clinical development of this compound, as they indicate a low potential for drug-drug interactions with other medications that are substrates of these major metabolic pathways.

Experimental Design for Studying AZD-6280 in Healthy Volunteers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental design for a Phase I clinical trial of AZD-6280, a selective GABAA(α2/3) receptor modulator, in healthy volunteers. The protocols and application notes are intended to guide researchers in the safe and effective evaluation of this compound's safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Introduction

This compound is a selective positive allosteric modulator of the GABAA receptors containing α2 and α3 subunits.[1][2][3] This selectivity is hypothesized to offer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines.[4] Early-phase clinical trials in healthy volunteers are crucial to characterize the safety profile and to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5][6] This initial stage of human testing is essential for making informed decisions about subsequent clinical development.[6][7]

Mechanism of Action: this compound enhances the effect of the inhibitory neurotransmitter GABA at the GABAA receptor, specifically at the α2 and α3 subunits. This targeted modulation is expected to produce anxiolytic effects without the significant sedation and cognitive side effects associated with non-selective GABAA receptor modulators like lorazepam.[4]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound.

AZD6280_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor (α2/α3 subunits) Chloride_Channel Chloride Ion Channel (Cl-) GABA_Receptor->Chloride_Channel Opens AZD6280 This compound AZD6280->GABA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to Study_Workflow Screening Screening Visit Randomization Randomization Screening->Randomization Dosing Dosing (Single or Multiple Ascending Doses) Randomization->Dosing PK_PD_Sampling PK & PD Assessments Dosing->PK_PD_Sampling Safety_Monitoring Safety Monitoring Dosing->Safety_Monitoring Follow_up Follow-up Visit PK_PD_Sampling->Follow_up Safety_Monitoring->Follow_up Data_Analysis Data Analysis & Reporting Follow_up->Data_Analysis Data_Analysis_Logic Raw_Data Raw Data (Safety, PK, PD) Data_Cleaning Data Cleaning & Validation Raw_Data->Data_Cleaning PK_Analysis Pharmacokinetic Analysis (NCA) Data_Cleaning->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Statistical Tests) Data_Cleaning->PD_Analysis Safety_Analysis Safety Analysis (Descriptive Statistics) Data_Cleaning->Safety_Analysis PK_PD_Modeling PK/PD Modeling PK_Analysis->PK_PD_Modeling PD_Analysis->PK_PD_Modeling Final_Report Final Study Report Safety_Analysis->Final_Report PK_PD_Modeling->Final_Report

References

Application Notes and Protocols for the Quantification of AZD-6280 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6280 is a selective modulator of the GABA-A α2/3 receptor subtype, developed for the potential treatment of generalized anxiety disorder.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing the drug's safety and efficacy profile. This document provides a detailed application note and a hypothetical, yet representative, protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4] While a specific validated method for this compound is not publicly available, this protocol is based on established methodologies for similar small molecules and other AstraZeneca compounds.[5][6][7]

Signaling Pathway of GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse GABAA_R GABA-A Receptor Chloride_Channel Chloride Ion Channel (Open) GABAA_R->Chloride_Channel Activates AZD6280 This compound AZD6280->GABAA_R Modulates GABA GABA GABA->GABAA_R Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Chloride_Channel->Cl_in Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes

Caption: Signaling pathway of this compound at the GABA-A receptor.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in plasma. This approach offers high throughput and accuracy, making it suitable for clinical pharmacokinetic studies.[4]

Table 1: LC-MS/MS Method Parameters (Hypothetical)
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)/Methanol (1:1, v/v)[4][8]
Flow Rate0.4 mL/min[6][9]
GradientOptimized for separation of this compound and Internal Standard
Injection Volume5 µL
Column Temperature40°C[9]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound
Internal Standard (IS)Isotopically labeled this compound or a structurally similar compound
IS Precursor Ion (m/z)To be determined for IS
IS Product Ion (m/z)To be determined for IS

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for accurate results.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).[10][11]

  • Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[11]

  • Storage: Immediately transfer the plasma to clean polypropylene (B1209903) tubes and store at -80°C until analysis to ensure stability.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.[5][12]

Sample_Prep_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) Solution Start->Add_IS Add_ACN Add Acetonitrile (3 volumes) to precipitate proteins Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 5 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Workflow for plasma sample preparation by protein precipitation.

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria (Hypothetical)
ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[7]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)[6]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; acceptable precision and accuracy.[13]
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed to ensure no significant impact on quantification.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

The quantitative data obtained from the validation and sample analysis should be presented in a clear and organized manner.

Table 3: Example Calibration Curve Data (Hypothetical)
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
502.540
1005.080
50025.500
100051.200
Table 4: Example Accuracy and Precision Data (Hypothetical)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ11.05105.08.5
Low32.9096.76.2
Medium7578.5104.74.8
High750735.098.05.5

Conclusion

This document outlines a comprehensive approach to the quantification of this compound in plasma using LC-MS/MS. The provided protocols for sample handling, preparation, and analysis, along with the method validation parameters, serve as a robust framework for researchers and drug development professionals. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies of this compound.

References

Troubleshooting & Optimization

troubleshooting AZD-6280 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-6280. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. This compound Solubility

This section addresses common questions and issues related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use fresh, high-quality DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][3]

Q2: I am observing low solubility of this compound in DMSO. What could be the issue?

A2: If you are experiencing low solubility in DMSO, consider the following:

  • DMSO Quality: Ensure you are using anhydrous or fresh DMSO. Hygroscopic (moisture-absorbing) DMSO can lead to decreased solubility.[1][3]

  • Ultrasonication: Gentle warming and ultrasonication can help dissolve the compound.[2]

  • Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds its solubility limit. Refer to the table below for reported solubility data.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize the risk of precipitation and solvent-induced artifacts in your experiments.[4]

  • Co-solvents and Surfactants: For in vitro assays, the addition of co-solvents like polyethylene (B3416737) glycol (PEG) or low concentrations of non-ionic surfactants such as Tween-80 can help maintain solubility.[2][4]

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your aqueous buffer could improve its solubility.

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility.[4]

Quantitative Solubility Data

SolventReported SolubilityConcentration (mM)Notes
DMSO73 mg/mL199.23 mMUse of fresh DMSO is recommended as moisture can reduce solubility.[1][3]
DMSO62.5 mg/mL170.57 mMUltrasonication may be required.[2]
Ethanol3 mg/mL-
WaterInsoluble-[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL5.68 mMThis is a formulation for in vivo use and results in a clear solution.[2]

II. This compound Stability

This section provides guidance on the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid compound and stock solutions of this compound?

A1: Proper storage is critical to maintain the integrity of this compound.

  • Solid Compound: The solid powder should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[2]

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2][5]

Q2: I noticed a color change in my this compound solution. What does this indicate?

A2: A change in the color of your solution may indicate chemical degradation or oxidation of the compound.[1] This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to discard the solution and prepare a fresh one from a new stock.

Q3: My this compound stock solution shows precipitation after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, warm the solution gently and vortex to ensure the compound has fully redissolved before use. To prevent this, consider storing your stock solutions at a slightly lower concentration.

III. Experimental Protocols

A. Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol is adapted from standard methods for determining the solubility of small molecules.

Materials:

  • This compound solid powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add an excess amount of the this compound DMSO stock to a microcentrifuge tube containing a known volume of PBS (e.g., 10 µL of stock in 190 µL of PBS for a final concentration of 500 µM in 5% DMSO).

  • Incubate the mixture at room temperature with constant agitation for 24 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.

B. Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

  • Photostability: Expose the this compound solution to light conditions as specified in ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Expose the solutions to the different stress conditions outlined above.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic solutions before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

IV. Visualizations

A. Signaling Pathway

This compound is a selective positive allosteric modulator of the GABAA (γ-aminobutyric acid type A) receptor, specifically targeting the α2 and α3 subunits.[8] GABA is the primary inhibitory neurotransmitter in the central nervous system.[9] The binding of GABA to the GABAA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[10][11]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAAR GABAA Receptor (α2/α3 subunits) Chloride_channel Cl- Channel GABAAR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx GABA_synapse->GABAAR Binds AZD6280 This compound AZD6280->GABAAR Positive Allosteric Modulation

Caption: GABAA receptor signaling pathway modulated by this compound.

B. Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting solubility and stability issues with small molecule inhibitors like this compound.

Troubleshooting_Workflow cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting start_sol Issue: Compound Precipitation check_dmso Check DMSO Quality (use fresh/anhydrous) start_sol->check_dmso optimize_conc Optimize Stock Concentration check_dmso->optimize_conc dilution_method Modify Dilution (e.g., add co-solvents) optimize_conc->dilution_method sol_success Solubility Achieved dilution_method->sol_success start_stab Issue: Inconsistent Activity check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start_stab->check_storage aliquot Aliquot Stock to Avoid Freeze-Thaw Cycles check_storage->aliquot forced_degradation Perform Forced Degradation Study aliquot->forced_degradation hplc_analysis Analyze by HPLC forced_degradation->hplc_analysis stab_success Stability Confirmed hplc_analysis->stab_success

Caption: Workflow for troubleshooting this compound solubility and stability.

References

identifying and mitigating off-target effects of AZD-6280

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Mitigating Off-Target Effects for Researchers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of AZD-6280, a selective GABAA(α2/3) receptor modulator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective positive allosteric modulator (PAM) of the GABAA receptor, with higher efficacy at subtypes containing the α2 and α3 subunits.[1] It is being investigated for its potential anxiolytic (anti-anxiety) effects. Unlike non-selective benzodiazepines, this compound is designed to have a more favorable side-effect profile by selectively targeting these specific GABAA receptor subtypes.[1][2]

Q2: We are observing unexpected phenotypes in our cellular or animal models after treatment with this compound. How can we determine if these are due to off-target effects?

A2: Unexpected phenotypes can arise from on-target effects that were not previously characterized or from off-target interactions. A systematic approach is recommended to distinguish between these possibilities:

  • Use of a Structurally Unrelated Modulator: Compare the phenotype induced by this compound with that of another well-characterized, structurally distinct GABAA α2/α3-selective modulator. If different modulators targeting the same subtypes produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, off-target effects can also be dose-dependent.

  • Receptor Subtype Profiling: The most direct way to identify potential off-target interactions is through comprehensive receptor binding assays. Screening this compound against a panel of GABAA receptor subtypes and other relevant central nervous system (CNS) receptors can identify unintended binding.

  • Rescue Experiments: In cellular models, if you hypothesize an off-target interaction with a specific receptor, you can attempt a rescue experiment. This could involve co-administration of a selective antagonist for the suspected off-target receptor to see if the unexpected phenotype is reversed.

Q3: What are the common off-target effects observed with GABAA receptor modulators?

A3: The off-target effects of GABAA receptor modulators can vary depending on their selectivity. Non-selective benzodiazepines are known for a range of side effects, which are considered "off-target" for a selective modulator like this compound. These can include:

  • Sedation and Hypnosis: Primarily mediated by GABAA receptors containing the α1 subunit.

  • Cognitive Impairment and Amnesia: Often associated with modulation of GABAA receptors containing the α5 subunit.

  • Ataxia (impaired coordination): Also linked to α1-containing GABAA receptors.

  • Dependence and Withdrawal: A risk with chronic use of non-selective GABAA receptor modulators.

Clinical studies with this compound have shown a more favorable side effect profile compared to the non-selective benzodiazepine (B76468) lorazepam, with less impact on psychomotor and cognitive functions.[3] However, at higher doses, some benzodiazepine-like side effects such as dizziness have been reported.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based functional assays (e.g., FLIPR, electrophysiology).

Possible Cause Troubleshooting Step Expected Outcome
Compound Solubility Issues 1. Check the solubility of this compound in your assay buffer. DMSO is a common solvent, but high concentrations can have their own effects. 2. Use a vehicle control with the same concentration of solvent to ensure the observed effects are not due to the solvent.Prevention of compound precipitation, which can lead to inaccurate concentrations and non-specific effects.
Cell Line Health and Receptor Expression 1. Ensure consistent cell passage number and seeding density. 2. Regularly verify the expression levels of the target GABAA receptor subunits in your cell line using techniques like qPCR or Western blotting.More consistent and reproducible assay results.
Assay Conditions 1. For electrophysiology, ensure stable seal resistance and access resistance. 2. For FLIPR assays, optimize dye loading conditions and cell plating density.Improved signal-to-noise ratio and data quality.
Activation of Compensatory Pathways 1. In prolonged experiments, cells may adapt to the modulation of GABAA receptors. 2. Consider shorter incubation times or using acute application protocols.A clearer understanding of the direct effects of this compound.

Issue 2: Unexpected behavioral effects in animal models.

Possible Cause Troubleshooting Step Expected Outcome
Off-target CNS Receptor Engagement 1. Perform a broad in vitro safety pharmacology screen to identify potential off-target interactions with other CNS receptors. 2. If off-target interactions are identified, consider in vivo studies with selective antagonists for those targets to see if the unexpected behavior is blocked.Identification of the molecular basis for the unexpected behavioral phenotype.
Metabolism of this compound 1. Analyze plasma and brain samples to determine the levels of this compound and its metabolites. 2. If active metabolites are present, they may have a different selectivity profile and contribute to the observed effects.A better understanding of the in vivo pharmacology of this compound.
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch 1. Correlate the time course of the behavioral effect with the plasma and brain concentrations of this compound. 2. A mismatch may indicate a complex mechanism of action or the involvement of downstream signaling events.A clearer picture of the relationship between drug exposure and pharmacological effect.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of AZD-7325 (a close analog of this compound) for Human GABAA Receptor Subtypes.

No comprehensive public data on the Ki values for this compound across a wide range of GABAA receptor subtypes was available. The following data for the structurally and functionally similar compound AZD-7325 is provided as a representative example of the selectivity profile for this class of molecules.

GABAA Receptor SubtypeKi (nM)Reference
α1β3γ20.5[4]
α2β3γ20.3[4]
α3β3γ21.3[4]
α5β3γ2230[4]

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Subtype Selectivity

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Use cell lines stably expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellets multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a known concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [³H]-flunitrazepam).

    • Add a range of concentrations of unlabeled this compound.

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Assay Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR-based Functional Assay for GABAA Receptor Modulation

Objective: To assess the functional activity of this compound as a positive allosteric modulator of GABAA receptors in a high-throughput format.

Methodology:

  • Cell Preparation:

    • Seed a cell line stably expressing the desired GABAA receptor subtype into a 96-well or 384-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at room temperature in the dark to allow the cells to take up the dye.

  • Compound Preparation:

    • Prepare a plate with serial dilutions of this compound in assay buffer.

    • Prepare a separate plate with a fixed, sub-maximal concentration of the GABAA agonist (e.g., GABA at its EC20 concentration).

  • FLIPR Measurement:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • The instrument will first add the this compound dilutions to the cell plate and measure the baseline fluorescence.

    • After a short pre-incubation, the instrument will add the GABA solution to all wells and record the change in fluorescence over time. An increase in fluorescence indicates cell membrane depolarization due to chloride ion influx through the activated GABAA channels.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation of the GABA response) by fitting the data to a dose-response curve.

Visualizations

GABAA_Signaling_Pathway GABA GABA GABAA_R GABAA Receptor (α2/3 subtype) GABA->GABAA_R Binds to orthosteric site AZD6280 This compound (PAM) AZD6280->GABAA_R Binds to allosteric site Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound as a GABAA receptor positive allosteric modulator.

Off_Target_Identification_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Receptor_Screening Broad Receptor Screening Panel Dose_Response->Receptor_Screening Off_Target_Hit Off-Target Hit Identified? Receptor_Screening->Off_Target_Hit Functional_Assay Functional Assays (FLIPR, Electrophysiology) Functional_Assay->Off_Target_Hit Validate_Hit Validate Off-Target with Orthogonal Assays Off_Target_Hit->Validate_Hit Yes On_Target Likely On-Target Effect Off_Target_Hit->On_Target No Mitigation Develop Mitigation Strategy Validate_Hit->Mitigation

Caption: Experimental workflow for identifying off-target effects of this compound.

Mitigation_Logic Off_Target_Confirmed Off-Target Effect Confirmed Is_Target_Avoidable Is Off-Target Structurally Divergent? Off_Target_Confirmed->Is_Target_Avoidable Structure_Modification Modify Chemical Structure Is_Target_Avoidable->Structure_Modification Yes Dose_Optimization Optimize Dosing Regimen Is_Target_Avoidable->Dose_Optimization No Accept_Risk Accept Risk and Monitor Dose_Optimization->Accept_Risk

Caption: Logical relationship for mitigating confirmed off-target effects.

References

reasons for insufficient efficacy of AZD-6280 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical trials of AZD-6280, with a focus on understanding its efficacy and the reasons for its discontinued (B1498344) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic target?

This compound is a selective positive allosteric modulator of the GABAA receptors containing α2 and α3 subunits. It was developed by AstraZeneca for the potential treatment of generalized anxiety disorder. The rationale behind its development was to provide anxiolytic effects with a reduced side-effect profile, particularly sedation, which is common with non-selective benzodiazepines that also target α1 and α5 subunits.

Q2: Why was the clinical development of this compound discontinued?

AstraZeneca's development pipeline update from July 2010 lists this compound as a discontinued project.[1] While the precise reasons for this decision have not been publicly detailed, the discontinuation after the completion of Phase 1 trials suggests that the compound did not demonstrate a sufficiently promising profile to warrant advancement into larger and more costly Phase 2 and 3 trials, where efficacy is the primary endpoint. It is common for drug candidates to be discontinued at this stage due to a lack of convincing efficacy signals, even with a good safety profile.

Q3: What were the key findings from the this compound Phase 1 clinical trials?

Phase 1 trials for this compound demonstrated that the drug was generally well-tolerated and showed a pharmacologically selective effect profile. A key study (NCT00750802) compared single oral doses of this compound (10 mg and 40 mg) with 2 mg of lorazepam in healthy male volunteers. The results indicated that this compound had a more favorable side-effect profile than lorazepam, causing significantly less impact on psychomotor and cognitive functions.[2] The study suggested potential concentration-related anxiolytic effects for this compound.[2] Other Phase 1 studies assessed the drug's safety, tolerability, and pharmacokinetics with multiple ascending doses (NCT00681317) and its effect on the pharmacokinetics of other drugs (NCT00824057). Another study used Positron Emission Tomography (PET) to determine the central GABAA receptor occupancy of this compound (NCT00681746).[3]

Q4: Was there evidence of insufficient efficacy in the early trials?

The published data from Phase 1 trials do not explicitly state "insufficient efficacy." These early trials in healthy volunteers are primarily designed to assess safety, tolerability, and pharmacokinetics, not to definitively prove efficacy. However, the decision to discontinue development after these studies implies that the overall data, including any early indicators of efficacy, were not compelling enough to predict success in later-phase trials in patients with generalized anxiety disorder.

Troubleshooting Guide for Related Experiments

For researchers working with similar GABAA α2/α3 selective modulators, here are some potential issues and troubleshooting suggestions based on the experiences with this compound and related compounds.

IssuePotential CauseTroubleshooting Suggestion
Lack of clear anxiolytic signal in preclinical models - Inappropriate animal model of anxiety.- Suboptimal dose selection.- Poor translation from in vitro to in vivo activity.- Use a battery of anxiety models (e.g., elevated plus maze, light-dark box, stress-induced hyperthermia).- Conduct thorough dose-response studies.- Confirm target engagement and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Observed sedative effects despite α1-sparing profile - Off-target effects.- Higher than expected occupancy at α1 subunits at higher doses.- Individual subject variability.- Profile the compound against a broad panel of receptors and enzymes.- Carefully characterize the selectivity profile across all GABAA receptor subtypes.- Monitor for sedation using objective measures (e.g., psychomotor vigilance tests).
Difficulty in demonstrating superiority over existing treatments (e.g., benzodiazepines) - Modest efficacy of the selective modulator.- High placebo response in anxiety trials.- Difficulty in differentiating from the established efficacy of benzodiazepines.- Enrich the study population for patients with a more severe disease.- Implement robust placebo-response mitigation strategies.- Include an active comparator to benchmark the effect size.

Quantitative Data Summary

The following table summarizes the key pharmacodynamic effects of this compound compared to lorazepam from the NCT00750802 study.[2]

Pharmacodynamic ParameterThis compound (10 mg)This compound (40 mg)Lorazepam (2 mg)
Saccadic Peak Velocity (deg/s) -22.6-50.0-62.9
Adaptive Tracking (% time on target) Minimal EffectSignificant but smaller than lorazepamSignificant Impairment
Body Sway (mm) Minimal EffectSignificant but smaller than lorazepamSignificant Impairment
Smooth Pursuit (% time on target) Minimal EffectSignificant but smaller than lorazepamSignificant Impairment
One-Card Learning Test (errors) Minimal EffectSignificant but smaller than lorazepamSignificant Impairment

Experimental Protocols

Protocol Summary: NCT00750802 - Pharmacodynamic Comparison of this compound and Lorazepam

  • Study Design: A single-center, single-dose, double-blind, double-dummy, four-way crossover, placebo-controlled, randomized study.

  • Participants: 16 healthy male volunteers.

  • Interventions:

    • Single oral dose of this compound 10 mg

    • Single oral dose of this compound 40 mg

    • Single oral dose of lorazepam 2 mg

    • Placebo

  • Methodology:

    • Each participant received each of the four treatments in a randomized order, with a washout period between each treatment.

    • Validated central nervous system test batteries (Neurocart and CogState) were administered at baseline and at multiple time points after drug administration.

    • These tests measured drug effects on cognition, neurophysiologic function (including saccadic eye movements), and psychomotor performance (including adaptive tracking and body sway).

    • Statistical analysis was performed using a mixed-model analysis of variance.[2]

Signaling Pathway and Experimental Workflow Diagrams

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABAA_R GABAA Receptor (α, β, γ subunits) GABA_released->GABAA_R Binds Chloride_channel Cl- Channel GABAA_R->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_channel->Hyperpolarization Cl- influx leads to AZD6280 This compound (α2/α3 selective) AZD6280->GABAA_R Positive Allosteric Modulation Experimental_Workflow_NCT00750802 cluster_screening Screening & Enrollment cluster_randomization Randomized Crossover Design cluster_assessment Pharmacodynamic Assessment cluster_analysis Data Analysis P1 Recruit 16 Healthy Male Volunteers P2 Informed Consent & Baseline Assessment P1->P2 R1 Randomization to Treatment Sequence P2->R1 T1 Period 1: Treatment A R1->T1 W Washout Period T1->W A1 Administer Treatment (this compound, Lorazepam, Placebo) T2 Period 2: Treatment B T2->W T3 Period 3: Treatment C T3->W T4 Period 4: Treatment D W->T2 W->T3 W->T4 A2 Perform CNS Test Batteries (Neurocart, CogState) at multiple timepoints A1->A2 A3 Collect Pharmacokinetic Samples A1->A3 D1 Statistical Analysis (Mixed-Model ANOVA) A3->D1 D2 Compare Effects of This compound vs Lorazepam vs Placebo D1->D2

References

AZD-6280 Technical Support Center: Optimizing Dosage and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of AZD-6280 to minimize potential adverse effects during preclinical and early-phase clinical research. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the Gamma-aminobutyric acid type A (GABA-A) receptor, with specific activity at the α2 and α3 subunits.[1][2] This selective binding is intended to produce anxiolytic (anti-anxiety) effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also modulate the α1 and α5 subunits.[1][3] Although developed for anxiety disorders, its clinical development was halted due to insufficient efficacy.[1]

Q2: What are the known adverse effects of this compound and at what dosages do they occur?

A2: Clinical trial data for this compound suggests a more favorable side-effect profile compared to traditional benzodiazepines like lorazepam.[4][5] In a study with healthy male volunteers, single oral doses of 10 mg and 40 mg of this compound were administered.[4][5] While specific adverse event reports from the multiple ascending dose study (NCT00681317) are not publicly available, the primary pharmacodynamic study (NCT00750802) indicated that this compound induced smaller effects on measures of sedation and cognitive-motor impairment than 2 mg of lorazepam.[4][5] The most prominent dose-dependent effect observed was a reduction in saccadic peak velocity, a marker for sedation, which was less pronounced than with lorazepam.[4][5]

Q3: How can I optimize the dosage of this compound in my experiments to avoid sedative effects?

A3: Based on available clinical data, doses of 10 mg and 40 mg in humans achieved high receptor occupancy (~50-90%) without inducing significant sedation or cognitive impairment.[1] To minimize the risk of sedative effects in your experiments, it is recommended to:

  • Start with a low dose: Begin with a dose at the lower end of the effective range identified in preclinical or clinical studies.

  • Careful dose escalation: If higher doses are necessary, escalate in small increments while closely monitoring for sedative-hypnotic effects.

  • Use objective measures of sedation: Employ sensitive and objective assessments to detect subtle sedative effects. The clinical trials for this compound utilized measures such as saccadic peak velocity (SPV), body sway, and adaptive tracking.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Sedation or Drowsiness Dose may be too high for the specific experimental model or individual subject variability.- Reduce the dosage of this compound.- Implement sensitive pharmacodynamic monitoring, such as saccadic peak velocity, to quantify the level of sedation.- Compare effects to a positive control like lorazepam to benchmark the sedative potential.
Cognitive or Motor Impairment Although designed to be minimal, some individuals or animal models may be more sensitive to the effects of this compound on the central nervous system.- Lower the administered dose.- Utilize a battery of cognitive and motor function tests to assess the extent of impairment. The CogState and Neurocart batteries used in clinical trials included tests for adaptive tracking, body sway, and learning.[4][5]- Correlate pharmacokinetic data with pharmacodynamic effects to understand the exposure-response relationship.
Lack of Efficacy at Non-Sedating Doses The therapeutic window for this compound may be narrow, or the compound may have insufficient efficacy for the intended endpoint.- Confirm target engagement through methods like positron emission tomography (PET) if feasible, as was done in human studies with [11C]flumazenil.[1]- Re-evaluate the primary efficacy endpoint and the sensitivity of the assay.- Consider that the clinical development of this compound was halted due to a lack of efficacy.[1]

Data Presentation

Table 1: Summary of Pharmacodynamic Effects of this compound vs. Lorazepam [4][5]

Pharmacodynamic Parameter This compound (10 mg) This compound (40 mg) Lorazepam (2 mg)
Saccadic Peak Velocity (deg/s) -22.6-50.0-62.9
Adaptive Tracking Smaller effect than lorazepamSmaller effect than lorazepamSignificant effect
Body Sway Smaller effect than lorazepamSmaller effect than lorazepamSignificant effect
Smooth Pursuit Smaller effect than lorazepamSmaller effect than lorazepamSignificant effect
One-Card Learning Test Smaller effect than lorazepamSmaller effect than lorazepamSignificant effect

Experimental Protocols

1. Assessment of Sedation using Saccadic Peak Velocity (SPV)

  • Objective: To objectively measure the sedative effects of this compound.

  • Methodology: This protocol is based on the methods used in the NCT00750802 clinical trial.

    • Participant Preparation: Participants should be comfortably seated in a dimly lit, quiet room. Head movements should be minimized using a chin and forehead rest.

    • Apparatus: A high-speed eye-tracking system (e.g., infrared oculography) is used to record horizontal and vertical eye movements.

    • Procedure:

      • A fixation point appears at the center of a screen.

      • The fixation point jumps to a new, unpredictable horizontal or vertical position.

      • The participant is instructed to follow the fixation point with their eyes as quickly and accurately as possible.

      • A series of these saccades are recorded.

    • Data Analysis: The primary outcome is the peak velocity of the saccadic eye movements, measured in degrees per second. A decrease in SPV is indicative of sedation.

2. Assessment of Cognitive and Motor Function using Neurocart and CogState Test Batteries

  • Objective: To assess the impact of this compound on a range of cognitive and motor functions.

  • Methodology: These are computerized test batteries that were employed in the clinical evaluation of this compound.[4][5] Key components include:

    • Adaptive Tracking: Participants use a joystick or similar input device to keep a cursor within a moving target on the screen. The speed of the target adapts to the user's performance. The primary outcome is the tracking error or the speed at which the participant can no longer accurately track the target.

    • Body Sway: Participants stand on a force plate, and their postural sway is measured with eyes open and eyes closed. Increased sway is indicative of impaired motor control.

    • One-Card Learning Test (from CogState): This is a visual learning and memory task where participants are shown a series of playing cards and must indicate if they have seen a particular card before. The primary outcomes are accuracy and reaction time.

Visualizations

AZD6280_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α2/β/γ subunits) GABA_A_Receptor->Chloride_Ion Opens Chloride Channel GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site AZD6280 This compound AZD6280->GABA_A_Receptor Binds to allosteric site on α2/3 subunits Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Ion->Hyperpolarization Influx leads to Experimental_Workflow cluster_screening Screening & Baseline cluster_dosing Dosing cluster_post_dosing Post-Dosing Assessments cluster_analysis Data Analysis Baseline_Assessments Baseline Assessments - Saccadic Peak Velocity - Neurocart/CogState - Vital Signs Dosing Administer this compound (e.g., 10 mg or 40 mg) or Placebo/Comparator Baseline_Assessments->Dosing Post_Dose_Assessments Repeat Assessments at pre-defined time points Dosing->Post_Dose_Assessments PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Analysis Correlate PK with PD (Adverse Effects & Efficacy) Post_Dose_Assessments->Analysis PK_Sampling->Analysis

References

dealing with lot-to-lot variability of AZD-6280 from suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with AZD-6280. As a selective positive allosteric modulator of GABA-A (γ-aminobutyric acid type A) receptors containing α2 and α3 subunits, consistent performance of this compound is critical for reproducible experimental outcomes.[1] This guide offers a structured approach to identifying and mitigating potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a selective positive allosteric modulator (PAM) of GABA-A receptors, specifically those containing α2 and α3 subunits.[1] It does not bind to the primary GABA binding site but rather to an allosteric site, enhancing the effect of GABA when it binds to the receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission.

Q2: What are the potential sources of lot-to-lot variability in a small molecule like this compound?

A2: Lot-to-lot variability in small molecules can arise from several factors during manufacturing and handling. These can include:

  • Purity: Presence of impurities from the synthesis process, such as starting materials, by-products, or residual solvents.

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.

  • Degradation: Chemical breakdown of the compound due to improper storage conditions (e.g., exposure to light, temperature, or moisture).

  • Formulation: For in vivo studies, inconsistencies in the formulation can lead to variable exposure.

Q3: How should I properly store and handle my this compound to minimize variability?

A3: To ensure the stability and consistency of this compound, adhere to the following storage recommendations:

  • Stock Solutions: Store stock solutions at -20°C or -80°C.[2]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Aliquot stock solutions into smaller, single-use volumes.[2]

  • Light and Air Exposure: Protect from light and moisture. Store in tightly sealed vials.

  • Solvent Quality: Use high-purity, anhydrous solvents for reconstitution, as moisture can affect compound stability and solubility.

Q4: I am observing a weaker or no effect of this compound in my experiments compared to previous lots. What could be the cause?

A4: A diminished effect could be due to several factors related to the compound's integrity:

  • Lower Potency: The new lot may have a lower effective concentration due to impurities or degradation.

  • Poor Solubility: The compound may not be fully dissolved, leading to a lower actual concentration in your assay.

  • Incorrect Quantification: Errors in weighing the compound or in calculating dilutions can lead to inaccurate concentrations.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., electrophysiology, fluorescence-based assays)
  • Symptom: Variable potentiation of GABA-evoked currents or changes in fluorescence signals between different lots of this compound.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Compound Purity and Integrity 1. Certificate of Analysis (CoA): Always request and review the CoA for each new lot. Compare the purity data (e.g., by HPLC, NMR) with previous lots. 2. Analytical Characterization: If significant variability is suspected, consider independent analytical verification of the compound's identity and purity.
Compound Solubility 1. Visual Inspection: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before preparing working solutions. 2. Sonication: Gentle sonication can aid in dissolving the compound. 3. Fresh Preparations: Prepare fresh working solutions for each experiment from a stable, frozen stock.
Assay Conditions 1. Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and does not exceed a non-toxic level (typically <0.1%). 2. Cell Health: Monitor the health and passage number of your cells, as this can affect receptor expression and sensitivity.
Issue 2: Unexpected or off-target effects observed with a new lot
  • Symptom: A new lot of this compound produces a biological response that is inconsistent with its known mechanism of action.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Presence of Active Impurities 1. Review Synthesis Route: If available, review the synthetic route for potential side-reactions that could generate pharmacologically active impurities. 2. Orthogonal Assays: Test the compound in a counterscreen or an assay for known off-targets to rule out confounding activities.
Compound Degradation 1. Stability Check: Assess the stability of the compound in your assay buffer over the time course of the experiment. 2. Proper Storage: Re-verify that the compound has been stored correctly, protected from light and moisture.

Signaling Pathway and Experimental Workflows

GABAergic Signaling Pathway with this compound Modulation

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_cleft GABA GABA_pre->GABA_cleft Release GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) GABA_cleft->GABA_A_Receptor binds to orthosteric site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens AZD6280 This compound AZD6280->GABA_A_Receptor binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to

Caption: Mechanism of this compound as a GABAA receptor positive allosteric modulator.

Experimental Workflow for Quality Control

This workflow outlines a general procedure for verifying the activity of a new lot of this compound.

QC_Workflow start Receive New Lot of this compound coa Review Certificate of Analysis start->coa solubility Assess Solubility and Stability coa->solubility stock Prepare Aliquoted Stock Solutions solubility->stock functional_assay Perform Functional Assay (e.g., Electrophysiology) stock->functional_assay compare Compare EC50 and Emax with Previous Lot functional_assay->compare decision Accept or Reject Lot compare->decision troubleshoot Troubleshoot Assay or Contact Supplier decision->troubleshoot If inconsistent

Caption: Quality control workflow for new lots of this compound.

Experimental Protocols

Protocol 1: Electrophysiological Characterization of this compound using Whole-Cell Patch Clamp

This protocol is designed to measure the potentiation of GABA-evoked currents by this compound in a cell line expressing human GABA-A receptors (e.g., HEK293 cells transiently or stably expressing α2, β3, and γ2 subunits).

Materials:

  • HEK293 cells expressing the desired GABA-A receptor subunits

  • External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH 7.4 with NaOH

  • Internal solution (in mM): 120 CsCl, 1 CaCl₂, 2 MgCl₂, 11 EGTA, 10 HEPES, 20 Tetraethylammonium chloride; pH 7.4 with CsOH

  • GABA stock solution (100 mM in water)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions. Prepare serial dilutions of GABA and this compound in the external solution on the day of the experiment.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration from a single cell.

    • Clamp the cell at a holding potential of -70 mV.

    • Establish a stable baseline recording in the external solution.

  • GABA Application:

    • Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a consistent baseline current. This concentration needs to be determined empirically for your cell system.

    • Wash out the GABA and ensure the current returns to baseline.

  • This compound Co-application:

    • Pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.

    • Co-apply the same EC₁₀-EC₂₀ concentration of GABA in the presence of this compound.

    • Record the potentiated current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration of this compound.

    • Generate a concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) for the new lot.

    • Compare these values to a previously validated reference lot.

Troubleshooting:

  • No Potentiation:

    • Verify the expression and functionality of the GABA-A receptors.

    • Confirm the integrity of the this compound stock solution.

    • Ensure the GABA concentration is sub-maximal.

  • High Variability:

    • Check for instability in the patch-clamp recording (e.g., changes in series resistance).

    • Ensure consistent application and washout times.

By implementing these systematic quality control and troubleshooting procedures, researchers can better manage the potential for lot-to-lot variability of this compound, leading to more reliable and reproducible experimental results.

References

interpreting unexpected electrophysiological responses to AZD-6280

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected electrophysiological responses with AZD-6280. Our aim is to help you interpret your data and refine your experimental approach.

FAQs: Understanding this compound and its Electrophysiological Effects

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective positive allosteric modulator of the GABAA (γ-aminobutyric acid type A) receptor, with selectivity for α2 and α3 subunits.[1][2][3] It does not directly activate the receptor but enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. It is important to note that this compound is not a RAF/MEK inhibitor; this is a different class of compounds with distinct cellular targets and electrophysiological effects.

Q2: What are the expected electrophysiological responses to this compound?

A2: As a positive modulator of GABAA receptors, this compound is expected to enhance inhibitory neurotransmission. In electrophysiological recordings, this would typically manifest as:

  • An increase in the amplitude and/or duration of GABA-mediated inhibitory postsynaptic currents (IPSCs).

  • A leftward shift in the GABA concentration-response curve.

  • A hyperpolarization or stabilization of the resting membrane potential, making it more difficult for neurons to fire action potentials.

  • A decrease in neuronal firing frequency in response to excitatory stimuli.

Q3: We are observing an increase in neuronal excitability after applying this compound. What could be the cause?

A3: This is an unexpected finding. Several factors could contribute to such a paradoxical effect:

  • Network Effects: In a complex neuronal circuit, enhancing inhibition of inhibitory interneurons could lead to disinhibition of excitatory principal neurons, resulting in a net increase in network excitability.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects on other ion channels or receptors that could be excitatory.

  • Receptor Subunit Composition: The specific GABAA receptor subunit composition of the neurons in your preparation may lead to an atypical response.

  • Experimental Artifact: It is crucial to rule out any experimental artifacts, such as issues with the drug solution, recording conditions, or data analysis.

Q4: We are not seeing any effect of this compound. What should we check?

A4: A lack of response could be due to several factors:

  • Drug Concentration and Stability: Verify the concentration and integrity of your this compound stock solution. The compound's solubility and stability in your experimental buffer should also be considered.

  • GABA Concentration: As a positive allosteric modulator, this compound requires the presence of GABA to exert its effect. Ensure that there is endogenous or exogenously applied GABA in your preparation.

  • Receptor Expression: The neurons you are studying may not express GABAA receptors containing the α2 or α3 subunits, which are the primary targets of this compound.[1][2][3]

  • Voltage-Clamp/Recording Configuration: Ensure your recording parameters are optimized to detect changes in GABAergic currents.

Troubleshooting Guide: Interpreting Unexpected Data

Scenario 1: Paradoxical Increase in Neuronal Firing

If you observe an unexpected increase in neuronal firing after this compound application, follow these steps to troubleshoot:

Experimental Workflow for Troubleshooting Paradoxical Excitation

G A Start: Paradoxical increase in firing observed B Step 1: Verify Drug Solution - Prepare fresh stock - Confirm concentration A->B C Step 2: Isolate Neuron from Network - Use synaptic blockers (e.g., CNQX, AP5) - Re-test this compound on isolated neuron B->C D Step 3: Test on Different Cell Types - Do all recorded neurons show this effect? - Compare with known inhibitory interneurons C->D E Step 4: Concentration-Response Curve - Test a wide range of this compound concentrations - Is the effect dose-dependent? D->E F Step 5: Check for Off-Target Effects - Use specific antagonists for other potential targets E->F G Conclusion: Re-evaluate hypothesis - Consider network disinhibition or off-target mechanism F->G

Caption: Troubleshooting workflow for paradoxical excitation.

Scenario 2: No Observable Effect

If this compound does not produce the expected inhibitory effect, consider the following:

Potential Cause Troubleshooting Step Expected Outcome if Resolved
Degraded Compound Prepare a fresh stock solution of this compound.The expected inhibitory effect is observed.
Insufficient GABA Co-apply a low concentration of GABA with this compound.A potentiation of the GABAergic current is seen.
Incorrect Receptor Subtype Use a non-selective GABAA receptor modulator (e.g., diazepam) as a positive control.The positive control should elicit a response.
Recording Conditions Optimize the chloride reversal potential in your recordings to maximize the visibility of inhibitory currents.IPSCs become more apparent and measurable.

Signaling Pathway and Experimental Protocols

GABAergic Synaptic Transmission and this compound Modulation

The following diagram illustrates the mechanism of this compound at an inhibitory synapse.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic GABA Vesicle release GABA Release presynaptic->release Action Potential gaba GABA release->gaba receptor GABAA Receptor (α2/3) ion_flow Cl- Influx receptor->ion_flow hyperpolarization Hyperpolarization (Inhibition) ion_flow->hyperpolarization gaba->receptor Binds azd This compound azd->receptor Modulates

Caption: this compound enhances GABA-mediated chloride influx.

Protocol: Whole-Cell Voltage-Clamp Recording

This protocol is designed to measure the effect of this compound on GABAA receptor-mediated currents in cultured neurons.

  • Preparation:

    • Prepare artificial cerebrospinal fluid (aCSF) and internal solution for the patch pipette.

    • Culture neurons on coverslips.

    • Prepare stock solutions of GABA, this compound, and any necessary antagonists in DMSO, then dilute to final concentrations in aCSF.

  • Recording Setup:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

    • Continuously perfuse with aCSF at a constant rate.

    • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Hold the neuron at a voltage of -70 mV.

    • Establish a baseline recording of spontaneous inhibitory postsynaptic currents (sIPSCs) for 5 minutes.

    • Perfuse the chamber with a known concentration of this compound and record for 10 minutes.

    • To test for potentiation, co-apply a low concentration of GABA with this compound.

    • Wash out the drug and record for another 10 minutes to observe recovery.

  • Data Analysis:

    • Use software to detect and analyze sIPSC events.

    • Compare the frequency, amplitude, and decay kinetics of sIPSCs before, during, and after drug application.

    • Generate a current-voltage (I-V) relationship in the presence and absence of the drug to check for changes in reversal potential.

Parameter Expected Effect of this compound Possible Unexpected Effect
sIPSC Amplitude IncreaseNo change or decrease
sIPSC Frequency No change (typically)Increase or decrease
sIPSC Decay Time ProlongationShortening
Holding Current Inward shift (at -70mV)Outward shift or no change

This technical support guide should assist you in navigating the complexities of your electrophysiological studies with this compound. Should you continue to observe unexpected results, we recommend consulting the literature for studies on specific neuronal populations or considering a collaboration with an electrophysiology expert.

References

Technical Support Center: Overcoming Poor In Vivo Brain Penetration of AZD-6280

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo brain penetration of AZD-6280, a selective GABA-A(α2/3) receptor modulator.

Frequently Asked Questions (FAQs)

Q1: Initial reports suggested this compound has good brain penetration, yet my in vivo experiments show low CNS effects. Why might this be?

A1: This is a critical issue that can arise from several factors. While early human PET studies demonstrated that this compound can achieve high receptor occupancy (over 60%) in the brain at clinical doses, "good" penetration is relative and may not be sufficient for all experimental models or therapeutic contexts.[1] Potential reasons for observing low CNS effects include:

  • Species-specific differences: The expression and activity of drug transporters at the blood-brain barrier (BBB) can vary between species, potentially leading to lower brain concentrations in your animal model compared to humans.

  • Insufficient unbound concentration: The total concentration of a drug in the brain can be misleading. It is the unbound concentration that is free to interact with the target receptor. This compound might have high non-specific binding to brain tissue, resulting in a low unbound fraction.

  • Active efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the brain.[2][3][4][5]

  • Rapid metabolism: The compound could be rapidly metabolized in the periphery, reducing the plasma concentration available to drive brain entry.

  • Formulation and administration: The vehicle and route of administration can significantly impact the bioavailability and pharmacokinetic profile of the compound.

Q2: How can I determine if active efflux by transporters like P-glycoprotein is limiting this compound brain penetration in my model?

A2: Active efflux is a primary suspect for poor brain penetration. To investigate this, you can perform an in vitro permeability assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which expresses P-gp. By measuring the transport of this compound from the apical to the basolateral side (A-B) and vice versa (B-A), you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate.

Q3: What are the key physicochemical properties of this compound that I should consider?

A3: The physicochemical properties of a compound are crucial determinants of its ability to cross the BBB via passive diffusion. Key properties for this compound are summarized in the table below. Its LogP value is within a range that is often associated with good membrane permeability. However, other factors like polar surface area and the number of hydrogen bond donors and acceptors also play a significant role.

Q4: If this compound is a P-gp substrate, how can I overcome this in my in vivo experiments?

A4: If you confirm that this compound is a P-gp substrate, you can try to increase its brain concentration by co-administering a P-gp inhibitor. Commonly used inhibitors in preclinical studies include verapamil, cyclosporin (B1163) A, or elacridar. This can help to saturate the efflux pumps and allow more this compound to remain in the brain. However, be aware that this approach can have systemic effects and may not be translatable to a clinical setting.

Q5: Are there alternative formulation or delivery strategies I can explore to enhance CNS exposure?

A5: Yes, several strategies can be employed to improve the delivery of this compound to the brain:

  • Nanotherapeutics: Encapsulating this compound in nanoparticles or liposomes can protect it from metabolism, alter its pharmacokinetic profile, and potentially facilitate its transport across the BBB.

  • Prodrugs: A more lipophilic prodrug of this compound could be synthesized to enhance its passive diffusion into the brain, where it would then be converted to the active compound.

  • Intranasal Delivery: Administration via the nasal cavity can bypass the BBB and deliver the drug directly to the CNS through the olfactory and trigeminal pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight366.4 g/mol [6]
Molecular FormulaC20H22N4O3[6]
logP (Predicted)2.88DrugBank
pKa (Strongest Acidic)14.38DrugBank
pKa (Strongest Basic)3.78DrugBank
Polar Surface Area (PSA)99.4 Ų[6]
Table 2: In Vivo Human PET Study Data for this compound
DosePlasma Concentration (nmol/L)GABAA Receptor Occupancy
5 mgNot specifiedNot specified
40 mgNot specified> 60%

Source: Adapted from a [11C]flumazenil PET study.[1]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma (Kp) Ratio in In Vivo Studies
Possible Cause Troubleshooting Step Rationale
Active Efflux Perform an in vitro MDCK-MDR1 permeability assay to determine the efflux ratio.An efflux ratio >2 suggests this compound is a substrate for P-gp, which actively removes it from the brain.
High Plasma Protein Binding Measure the unbound fraction of this compound in plasma (fu,plasma).Only the unbound drug can cross the BBB. High plasma protein binding limits the available concentration for brain entry.
Poor Passive Permeability Re-evaluate the physicochemical properties (LogP, PSA, H-bond donors/acceptors) against models for CNS penetration.If properties are suboptimal, chemical modification to create a more brain-penetrant analog or prodrug may be necessary.
Suboptimal Formulation Experiment with different formulation vehicles (e.g., with solubilizing agents like cyclodextrins or surfactants).Poor solubility or precipitation in vivo can limit absorption and distribution to the brain.
Issue 2: Discrepancy Between Total Brain Concentration and Pharmacodynamic Effect
Possible Cause Troubleshooting Step Rationale
High Non-specific Brain Binding Determine the unbound fraction of this compound in the brain (fu,brain) using brain tissue homogenate binding assays.High non-specific binding to lipids and proteins in the brain tissue can sequester the drug, leading to low unbound concentrations at the target receptor despite high total brain levels.
Regional Brain Distribution Use techniques like quantitative autoradiography or microdialysis in specific brain regions of interest.The drug may not be reaching the specific brain region where its target is located in sufficient concentrations.
Target Engagement Issues Confirm target binding affinity and that the unbound brain concentrations are sufficient to achieve the desired receptor occupancy for a pharmacodynamic effect.The concentration of unbound drug at the receptor may be below the Ki or EC50 required for a measurable effect.

Experimental Protocols

Protocol 1: In Vitro MDCK-MDR1 Permeability Assay

Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on a semi-permeable membrane in a Transwell™ plate system and culture until a confluent, polarized monolayer is formed (typically 4-5 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A fluorescent marker like Lucifer yellow can also be used to check for paracellular leakage.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add this compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Basolateral to Apical (B-A): In a separate set of wells, add this compound to the basolateral (donor) chamber.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

  • Sample Analysis: At the end of the incubation, collect samples from the receiver chambers.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

Interpretation: An ER ≥ 2 suggests that this compound is actively transported by P-gp.

Protocol 2: In Situ Brain Perfusion in Rodents

Objective: To measure the rate of this compound transport across the blood-brain barrier.

Methodology:

  • Animal Preparation: Anesthetize the rodent (e.g., a rat) and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with a buffer containing a known concentration of this compound and a vascular marker (e.g., [14C]-sucrose) at a constant flow rate.

  • Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Termination and Dissection: Stop the perfusion, decapitate the animal, and dissect the brain.

  • Sample Processing: Homogenize the brain tissue.

  • Analysis: Analyze the concentration of this compound and the vascular marker in the brain homogenate and the perfusion buffer using appropriate analytical methods (e.g., LC-MS/MS for this compound and scintillation counting for the radiolabeled marker).

  • Calculation: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product, which represents the rate of transport across the BBB.

Visualizations

AZD6280_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor (α2/α3 subunits) GABA->GABA_A Binds to Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Cl- Influx Leads to AZD6280 This compound AZD6280->GABA_A Positive Allosteric Modulator Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation physchem Physicochemical Properties Analysis mdck MDCK-MDR1 Permeability Assay physchem->mdck binding Plasma & Brain Tissue Binding Assays mdck->binding perfusion In Situ Brain Perfusion binding->perfusion pk_pd Pharmacokinetic/ Pharmacodynamic Study perfusion->pk_pd analysis Calculate Kp, Kp,uu & Receptor Occupancy pk_pd->analysis Troubleshooting_Logic start Low In Vivo CNS Effect Observed efflux_q Is it a P-gp substrate? start->efflux_q unbound_q Is unbound brain concentration low? efflux_q->unbound_q No sol_efflux Co-administer P-gp inhibitor efflux_q->sol_efflux Yes sol_formulate Optimize Formulation/ Use Nanocarriers unbound_q->sol_formulate Yes sol_prodrug Synthesize Prodrug unbound_q->sol_prodrug Yes

References

addressing inconsistent results in AZD-6280 replication studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in replication studies involving AZD-6280. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective positive modulator of the GABAA (γ-aminobutyric acid type A) receptor, with higher efficacy at the α2 and α3 subunits compared to the α1 and α5 subunits.[1][2][3] This selectivity is intended to produce anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines.[1][3] It has been investigated for the treatment of generalized anxiety disorder.[2][4]

Q2: What are the known pharmacokinetic properties of this compound?

A study in healthy male volunteers investigated single oral doses of 10 mg and 40 mg.[3] While specific pharmacokinetic parameters like half-life and Cmax are not detailed in the provided search results, a Phase 1 study aimed to determine the effect of multiple doses of this compound on the pharmacokinetics of midazolam (a CYP3A4 substrate) and caffeine (B1668208) (a CYP1A2 substrate).[5]

Q3: Have there been any reported issues with the stability or solubility of this compound?

While the search results do not detail specific stability issues, proper storage and handling are crucial. Stock solutions of this compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[4][6] Solubility can be a factor in experimental variability; specific solvent preparations are recommended for in vivo studies.[4][7]

Troubleshooting Guide for Inconsistent Results

Issue 1: Variability in In Vivo Efficacy Studies
Potential Cause Troubleshooting Recommendation
Improper Drug Formulation and Administration Ensure this compound is fully dissolved. Use the recommended solvent preparation for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7] Prepare the working solution fresh daily.[4][6] Administer the compound via a consistent route and at a consistent time of day.
Animal Model Differences The expression and distribution of GABAA receptor subunits can vary between species and even strains of rodents. Clearly document the species, strain, age, and sex of the animals used. Consider whether the chosen animal model is appropriate for studying anxiety and the α2/α3 subtype-selective mechanism.
Behavioral Testing Conditions Minor variations in the environment (e.g., lighting, noise), handling procedures, and the timing of behavioral tests can significantly impact results in anxiety models. Standardize all behavioral testing protocols and ensure experimenters are blinded to the treatment groups.
Issue 2: Discrepancies in In Vitro Receptor Binding or Functional Assays
Potential Cause Troubleshooting Recommendation
Cell Line or Tissue Preparation Variability The expression levels of GABAA receptor subunits can differ between cell lines and may change with passage number. Use cell lines with confirmed and stable expression of the target α2 and α3 subunits. If using primary neuronal cultures or brain slices, ensure consistent dissection and preparation methods.
Assay Buffer Composition The ionic composition of the assay buffer can influence the binding of ligands to the GABAA receptor. Maintain a consistent and well-documented buffer composition for all experiments.
Ligand Concentration and Incubation Times Ensure that the radioligand or fluorescent ligand used for binding assays is of high purity and specific activity. Optimize and standardize ligand concentrations and incubation times to reach equilibrium.

Quantitative Data Summary

Table 1: Receptor Occupancy and Plasma Concentration

CompoundDoseMaximum Receptor OccupancyKi,plasma (nmol/L)Sedative/Cognitive Impairment at Max Occupancy
This compound5 to 40 mgHigh440No
AZD73250.2 to 30 mgHigh15No

Data from a PET study in healthy volunteers using [11C]flumazenil.[1]

Table 2: Effect on Prolactin Levels

CompoundDoseProlactin Level Change vs. PlaceboStatistical Significance
This compound10 mg+19.8%Significant
This compound40 mg+32.8%Significant
Lorazepam2 mg+42.0%Significant

This suggests that α2 and/or α3 receptor subtypes are involved in the GABAergic modulation of prolactin secretion.[1]

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

This protocol is intended to yield a clear solution for in vivo experiments.[4][6][7]

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Prepare the working solution (example for 1 mL): a. Take 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to bring the final volume to 1 mL.

  • Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Always prepare the working solution fresh for daily use.[4][6]

Protocol 2: Receptor Occupancy Study using PET

This is a summarized methodology based on a study in healthy volunteers.[1]

  • Participants: Healthy male volunteers.

  • Radioligand: [11C]flumazenil, a ligand that binds to the benzodiazepine (B76468) site of GABAA receptors.

  • Imaging: Positron Emission Tomography (PET) imaging was performed using a high-resolution research tomograph (HRRT).

  • Procedure: a. A baseline PET scan was conducted to measure initial [11C]flumazenil binding. b. Single oral doses of this compound (5 to 40 mg) were administered. c. Post-dose PET scans were performed to measure the displacement of [11C]flumazenil by this compound.

  • Data Analysis: a. A simplified reference tissue model was used to obtain regional binding potentials (BPND). b. The relationship between the plasma concentration of this compound and GABAA receptor occupancy was described by a hyperbolic function to estimate the Ki,plasma.

Visualizations

Signaling Pathway

AZD6280_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) Chloride_Channel Cl- Channel (closed) GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Channel_Open Cl- Channel (open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel_Open->Hyperpolarization Cl- Influx AZD6280 This compound AZD6280->GABA_A_Receptor Positive Allosteric Modulation GABA_release->GABA_A_Receptor Binds

Caption: Mechanism of this compound at the GABAergic synapse.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Testing cluster_analysis Data Analysis A1 Prepare this compound Formulation (e.g., 10% DMSO, 40% PEG300, etc.) A2 Randomize Animals into Treatment Groups (Vehicle, this compound) A1->A2 B1 Administer Compound (e.g., Oral Gavage) A2->B1 B2 Wait for Drug Absorption (e.g., 30-60 min) B1->B2 B3 Perform Behavioral Assay (e.g., Elevated Plus Maze) B2->B3 C1 Record and Score Behavioral Data B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Compare this compound vs. Vehicle C2->C3 D1 Conclusion C3->D1 Evaluate Anxiolytic Effect

Caption: Workflow for an in vivo behavioral study with this compound.

References

Technical Support Center: Improving the Translational Value of Preclinical AZD-6280 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical research on AZD-6280, a selective GABAA(α2/3) receptor modulator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, thereby enhancing the reproducibility and translational value of the findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common challenges in preclinical this compound research.

Compound Handling and Formulation

Q1: I am observing inconsistent results in my in vitro assays. Could the handling of the this compound compound be a factor?

A1: Yes, inconsistent results can often be traced back to compound handling. This compound is soluble in DMSO, but it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1] For cellular assays, ensure the final DMSO concentration is low and consistent across all wells, as higher concentrations can have off-target effects.

Q2: What is a suitable vehicle for in vivo administration of this compound? I am seeing precipitation of the compound upon injection.

A2: A common formulation for in vivo studies with compounds like this compound involves a multi-component vehicle to ensure solubility and stability. A suggested formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is critical to prepare this fresh and add each solvent sequentially, ensuring the compound is fully dissolved at each step to prevent precipitation.

In Vitro Assays

Q3: My electrophysiology results show high variability in the potentiation of GABA-evoked currents with this compound. What could be the cause?

A3: High variability in electrophysiology experiments can stem from several factors. Firstly, ensure stable and healthy expression of the GABAA receptor subunits of interest (α2, βx, γx and α3, βx, γx) in your cell line (e.g., HEK293 or Xenopus oocytes).[3] Secondly, the concentration of GABA used to elicit a baseline current is critical; use a concentration that produces a consistent, submaximal response (e.g., EC10-EC20). Finally, ensure a stable seal resistance and whole-cell configuration throughout the recording.

Q4: How can I confirm the subtype selectivity of this compound in my cellular assays?

A4: To confirm subtype selectivity, you should test this compound on a panel of cell lines expressing different GABAA receptor subunit combinations, including those it is expected to modulate (α2βγ, α3βγ) and those where it should have minimal effect (α1βγ, α5βγ).[4][5] A full concentration-response curve should be generated for each subtype to compare the potency and efficacy of this compound.

In Vivo Studies

Q5: I am not observing a clear anxiolytic effect of this compound in my rodent behavioral model. What are some potential reasons?

A5: Several factors can influence the outcome of behavioral studies. Ensure your chosen animal model (e.g., elevated plus-maze, light-dark box, stress-induced hyperthermia) is validated in your laboratory and that you have appropriate positive controls.[6][7] The dose of this compound, the timing of administration relative to the behavioral test, and the route of administration are all critical parameters that may require optimization. Additionally, consider the stress levels of the animals, as this can impact their baseline anxiety and response to treatment.

Q6: How can I assess target engagement of this compound in the brain in my animal models?

A6: Target engagement can be assessed through ex vivo receptor occupancy studies or by measuring a pharmacodynamic biomarker. For receptor occupancy, animals can be administered this compound, and after a set time, brain tissue is collected to measure the displacement of a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor.[8] Pharmacodynamic biomarkers could include electroencephalography (EEG) to look for specific signatures of GABAA modulation or measuring changes in stress-induced biomarkers.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from available studies.

Parameter Value Species Assay Type Reference
Ki, plasma (50% receptor occupancy)440 nmol/lHuman[11C]flumazenil PET[8]
In Vitro Solubility (DMSO)73 mg/mL (199.23 mM)N/ASolubility Assay[1]
In Vivo Formulation Solubility≥ 2.08 mg/mL (5.68 mM)N/ASolubility Assay[2]

Table 1: Pharmacokinetic and Solubility Data for this compound.

Pharmacodynamic Effect Dose Effect vs. Lorazepam (2mg) Species Reference
Saccadic Peak Velocity (SPV)10 mg-22.6 deg/sHuman[4]
Saccadic Peak Velocity (SPV)40 mg-50.0 deg/sHuman[4]
Saccadic Peak Velocity (SPV)N/A-62.9 deg/sHuman[4]

Table 2: Pharmacodynamic Effects of this compound in Humans.

Experimental Protocols

1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is for assessing the modulatory effect of this compound on GABA-evoked currents in a recombinant cell line (e.g., HEK293) expressing specific GABAA receptor subtypes.

  • Cell Preparation: Culture and maintain HEK293 cells expressing the desired GABAA receptor subunits (e.g., α2β3γ2). On the day of recording, dissociate cells using a gentle enzyme solution and plate them onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4.

    • Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.

  • Recording:

    • Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition software.

    • Hold the cell at a membrane potential of -60 mV.

    • Establish a baseline by applying a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a consistent inward current.

    • Co-apply varying concentrations of this compound with the same concentration of GABA to determine the potentiation of the GABA-evoked current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage potentiation for each concentration of this compound and plot a concentration-response curve to determine the EC50.

2. In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)

This protocol outlines a standard method for assessing the anxiolytic effects of this compound in rodents.

  • Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.

  • Animals: Use adult male mice or rats, habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30-60 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

Visualizations

GABAA_Signaling_Pathway GABAA Receptor Signaling Pathway with this compound cluster_membrane Cell Membrane cluster_channel Chloride Ion Channel (Closed) cluster_membrane_open Cell Membrane cluster_channel_open Chloride Ion Channel (Open) GABAA_R GABAA Receptor (α2/3, β, γ subunits) ion_channel_open Cl- Influx ion_channel_closed Cl- GABA GABA GABA->GABAA_R Binds to Orthosteric Site GABAA_R_open GABAA Receptor (Open State) AZD6280 This compound AZD6280->GABAA_R Binds to Benzodiazepine Site (Allosteric Modulator) Hyperpolarization Neuronal Hyperpolarization (Inhibition) ion_channel_open->Hyperpolarization

Caption: GABAA receptor modulation by this compound.

experimental_workflow Preclinical Evaluation Workflow for this compound start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Screening: Receptor Binding & Functional Assays (α1, α2, α3, α5 subtypes) start->in_vitro_screening selectivity_check Subtype Selective? in_vitro_screening->selectivity_check in_vivo_pk In Vivo Pharmacokinetics: (Rodent) selectivity_check->in_vivo_pk Yes stop Stop/Optimize selectivity_check->stop No behavioral_studies In Vivo Efficacy: Anxiety Models (e.g., EPM) in_vivo_pk->behavioral_studies target_engagement Target Engagement: Receptor Occupancy / Biomarkers behavioral_studies->target_engagement translational_assessment Translational Assessment: Compare preclinical effective dose with projected human dose target_engagement->translational_assessment troubleshooting_guide Troubleshooting Inconsistent In Vivo Results start Inconsistent In Vivo Behavioral Results check_formulation Check Compound Formulation: - Freshly prepared? - Clear solution? - Correct vehicle? start->check_formulation check_dosing Review Dosing Regimen: - Dose appropriate? - Route of administration correct? - Timing before test optimal? check_formulation->check_dosing Formulation OK solution_formulation Solution: Re-prepare formulation, ensure complete dissolution. check_formulation->solution_formulation Issue Found check_animal_model Evaluate Animal Model: - Model validated in-house? - Animals properly habituated? - Positive control effective? check_dosing->check_animal_model Dosing OK solution_dosing Solution: Perform dose-response and time-course studies. check_dosing->solution_dosing Issue Found check_pk Assess Pharmacokinetics: - Is the compound reaching the brain? - Is the exposure sufficient? check_animal_model->check_pk Model OK solution_animal_model Solution: Re-validate model, review handling procedures. check_animal_model->solution_animal_model Issue Found solution_pk Solution: Conduct PK/PD studies to correlate exposure and effect. check_pk->solution_pk Issue Found

References

Validation & Comparative

A Comparative Analysis of AZD-6280 and Lorazepam on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) effects of AZD-6280, a selective GABA-A α2/α3 receptor modulator, and lorazepam, a non-selective benzodiazepine (B76468). The information presented is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.

Executive Summary

This compound represents a targeted approach to modulating the GABAergic system, aiming to achieve anxiolytic effects with a more favorable side effect profile compared to non-selective benzodiazepines like lorazepam. While lorazepam potentiates the inhibitory effects of GABA across multiple GABA-A receptor subtypes, leading to broad CNS depression, this compound's selectivity for the α2 and α3 subunits is hypothesized to separate the desired anxiolytic effects from the sedative and cognitive impairments associated with α1 and α5 subunit modulation. Clinical studies suggest that this compound may offer a wider therapeutic window, with evidence of target engagement and potential anxiolytic activity at doses that produce fewer and less severe CNS side effects than lorazepam.

Mechanism of Action

Lorazepam is a positive allosteric modulator of GABA-A receptors. It binds to the benzodiazepine site, which is located at the interface of α and γ subunits on the receptor complex.[1] This binding increases the affinity of the receptor for the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[2][3] This non-selective action across various GABA-A receptor subtypes (α1, α2, α3, α5) contributes to its sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3]

This compound is a novel γ-aminobutyric acid A (GABA-A) receptor modulator with higher in vitro efficacy at the α2 and α3 subtypes as compared to the α1 and α5 subtypes.[4] This selectivity is intended to target the anxiolytic effects, which are primarily mediated by the α2 and α3 subunits, while minimizing the sedative and amnesic effects associated with the α1 and α5 subunits, respectively.[5]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of this compound and lorazepam.

Table 1: Pharmacodynamic Effects on CNS Biomarkers

ParameterThis compound (10 mg)This compound (40 mg)Lorazepam (2 mg)
Saccadic Peak Velocity (SPV) Change (deg/s)-22.6-50.0-62.9[4]
Adaptive TrackingSignificant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant impairment[4]
Body SwaySignificant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant impairment[4]
Smooth PursuitSignificant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant impairment[4]
One-Card Learning TestSignificant but smaller effect than lorazepamSignificant but smaller effect than lorazepamSignificant impairment[4]

Table 2: Effect on Plasma Prolactin Levels

CompoundDoseProlactin Level Increase vs. PlaceboStatistical Significance
This compound10 mg19.8%Significant[5][6]
This compound40 mg32.8%Significant[5][6]
Lorazepam2 mg42.0%Significant[5][6]

Experimental Protocols

Human Pharmacodynamic Study (Chen et al., 2015)
  • Study Design: A double-blind, randomized, 4-way crossover study was conducted.[4]

  • Participants: Sixteen healthy male volunteers were enrolled in the study.[4]

  • Interventions: Single oral doses of this compound (10 mg and 40 mg), lorazepam (2 mg), and placebo were administered.[4]

  • Assessments: Two validated CNS test batteries, Neurocart® and CogState®, were used to measure the effects on cognition, neurophysiological function, psychomotor function, and subjective feelings.[4]

  • Key Endpoints: Saccadic peak velocity (SPV), adaptive tracking, body sway, smooth pursuit, and performance on the one-card learning test were measured.[4]

  • Statistical Analysis: A mixed model analysis of variance (ANOVA) was used to analyze the data, with fixed factors for treatment, period, time, and treatment by time, and random factors for subject, subject by treatment, and subject by time. The average pre-dose value was used as a covariate.[4]

Prolactin Level Study
  • Objective: To investigate the effects of selective and non-selective GABA-A receptor modulators on plasma prolactin levels.[6]

  • Participants: Healthy male volunteers.[6]

  • Interventions: Administration of lorazepam (2 mg), this compound (10 mg and 40 mg), and placebo.[6]

  • Measurements: Plasma prolactin levels were measured at baseline and after drug administration.[6]

  • Rationale: Prolactin secretion is under inhibitory control by dopamine, which is in turn modulated by GABAergic neurons. This study aimed to explore the role of GABA-A receptor subtypes in this regulatory pathway.[6]

Visualizations

Signaling Pathways and Experimental Workflow

Comparative Mechanism of Action cluster_Lorazepam Lorazepam (Non-selective) cluster_AZD6280 This compound (Selective) Lorazepam Lorazepam GABA_A_all GABA-A Receptors (α1, α2, α3, α5) Lorazepam->GABA_A_all Binds to Benzodiazepine Site Cl_Influx_L Increased Cl- Influx GABA_A_all->Cl_Influx_L Enhances GABA effect Hyperpolarization_L Neuronal Hyperpolarization Cl_Influx_L->Hyperpolarization_L CNS_Depression_L Broad CNS Depression (Sedation, Anxiolysis, Amnesia) Hyperpolarization_L->CNS_Depression_L AZD6280 This compound GABA_A_selective GABA-A Receptors (α2, α3 subtypes) AZD6280->GABA_A_selective Selectively Modulates Cl_Influx_A Increased Cl- Influx GABA_A_selective->Cl_Influx_A Enhances GABA effect Hyperpolarization_A Neuronal Hyperpolarization Cl_Influx_A->Hyperpolarization_A Anxiolysis_A Targeted Anxiolysis (Reduced Sedation/Amnesia) Hyperpolarization_A->Anxiolysis_A Pharmacodynamic Study Workflow cluster_workflow Recruitment Recruitment (16 Healthy Males) Randomization Randomization (4-way Crossover) Recruitment->Randomization Dosing Dosing (this compound 10/40mg, Lorazepam 2mg, Placebo) Randomization->Dosing CNS_Tests CNS Testing (Neurocart® & CogState®) Dosing->CNS_Tests Data_Analysis Data Analysis (Mixed Model ANOVA) CNS_Tests->Data_Analysis

References

AZD-6280 versus AZD7325: a comparative analysis of GABAA modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational GABAA receptor modulators, AZD-6280 and AZD7325. Both compounds, developed by AstraZeneca, were designed as subtype-selective modulators with the aim of achieving anxiolytic effects with a reduced side-effect profile compared to non-selective benzodiazepines. This analysis summarizes their performance based on available preclinical and clinical data.

Introduction to GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunits (α, β, γ, etc.), with the specific subunit composition determining its pharmacological properties.

Classical benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors, enhance the effect of GABA. Their clinical utility for anxiety and sleep disorders is often limited by side effects such as sedation, cognitive impairment, and dependence. These side effects are thought to be mediated by modulation of specific GABAA receptor subtypes, particularly those containing the α1 subunit (sedation) and α5 subunit (cognitive impairment). This compound and AZD7325 were developed as partial agonists with selectivity for the α2 and α3 subunits, which are primarily associated with anxiolytic effects.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and AZD7325, focusing on their binding affinity and functional efficacy at different GABAA receptor subtypes, as well as their in-vivo pharmacodynamic effects.

Table 1: In-Vitro Binding Affinity (Ki) of this compound and AZD7325 at Human GABAA Receptor Subtypes

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)Reference
This compound 0.52131Lower affinity[2][3]
AZD7325 0.50.31.3230[3][4][5]

Table 2: In-Vitro Functional Efficacy of this compound and AZD7325 (as a percentage of maximal diazepam response)

Compoundα1 Efficacy (%)α2 Efficacy (%)α3 Efficacy (%)α5 Efficacy (%)Reference
This compound Higher than AZD732532-3432-34Lower than AZD7325[6][7]
AZD7325 Neutral Antagonism~18~15~8[1]

Table 3: In-Vivo Pharmacodynamic Effects in Humans

ParameterThis compoundAZD7325Lorazepam (for comparison)Reference
Saccadic Peak Velocity (SPV) Reduction Dose-dependent reduction (-22.6 to -50.0 deg/s)No significant effect at 2mg and 10mg dosesSignificant reduction (-62.9 deg/s)[1][8]
Plasma Prolactin Level Increase Significant increase at 10mg and 40mg dosesNo significant increase at 2mg and 10mg dosesSignificant increase[2]
GABAA Receptor Occupancy (PET) >60% at 40mg dose without notable sedation~50% at 2mg, >80% at 10mg without sedation-[1][6]
Plasma Ki (Ki,plasma) for Receptor Occupancy 440 nmol/l15 nmol/l-[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (α2/α3 Subunit Selective) GABA->GABAA_R Binds to Orthosteric Site Modulator This compound / AZD7325 (Positive Allosteric Modulator) Modulator->GABAA_R Binds to Allosteric Site Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway with Positive Allosteric Modulation.

Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation (Human Clinical Trials) cluster_analysis Data Analysis and Comparison Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Data_Integration Integration of Ki, Efficacy, Occupancy, and PD data Binding_Assay->Data_Integration Electrophysiology Functional Efficacy Assay (e.g., Patch-Clamp) Electrophysiology->Data_Integration PET_Scan Receptor Occupancy ([11C]flumazenil PET) PET_Scan->Data_Integration CNS_Tests Pharmacodynamic Effects (Neurocart & CogState) CNS_Tests->Data_Integration Biomarker_Assay Biomarker Measurement (Plasma Prolactin) Biomarker_Assay->Data_Integration Comparative_Analysis Comparative Analysis of This compound vs. AZD7325 Data_Integration->Comparative_Analysis

Caption: Experimental Workflow for GABAA Modulator Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. It is important to note that specific parameters may vary between studies, and the following represents a generalized protocol based on available information.

GABAA Receptor Binding Assay ([¹¹C]flumazenil PET)
  • Objective: To determine the in-vivo binding affinity and receptor occupancy of the test compound at GABAA receptors in the human brain.

  • Radioligand: [¹¹C]flumazenil, a GABAA receptor antagonist.

  • Procedure:

    • Subject Preparation: Healthy volunteers are recruited and screened. Subjects are typically required to abstain from caffeine, alcohol, and other medications for a specified period before the scan.

    • Baseline Scan: A baseline PET scan is performed following a bolus injection of [¹¹C]flumazenil to measure baseline GABAA receptor availability.

    • Drug Administration: A single oral dose of the test compound (this compound or AZD7325) is administered.

    • Post-Dose Scan: A second PET scan is performed at the time of expected peak plasma concentration of the test compound.

    • Data Acquisition: Dynamic 3D PET data are acquired over a period of approximately 90-120 minutes.

    • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.

    • Data Analysis: The PET data is analyzed using kinetic modeling (e.g., a two-tissue compartment model) to calculate the total distribution volume (VT) of the radioligand in different brain regions. Receptor occupancy is then calculated as the percentage reduction in VT after drug administration compared to baseline. The plasma concentration of the test compound required to achieve 50% receptor occupancy (Ki,plasma) is also determined.[6][9][10]

CNS Test Batteries (Neurocart and CogState)
  • Objective: To assess the pharmacodynamic effects of the test compound on various CNS functions, including cognition, psychomotor performance, and subjective feelings.[7]

  • Neurocart Test Battery: This is a comprehensive battery of tests that may include:

    • Saccadic and Smooth Pursuit Eye Movements: To measure alertness and visuomotor coordination.

    • Adaptive Tracking: To assess visuomotor coordination and attention.

    • Body Sway: To measure postural stability.

    • Visual Analogue Scales (VAS): To capture subjective feelings such as alertness, calmness, and mood.

    • Cognitive Tests: Such as tests of memory and attention.[11][12]

  • CogState Test Battery: This is a computerized battery of tests designed for repeated assessments of cognitive function. It may include:

    • Detection Test: Measures processing speed.

    • Identification Test: Measures attention.

    • One Card Learning Test: Measures visual learning and memory.

    • One Back Test: Measures working memory.[13][14][15]

  • Procedure:

    • Baseline Testing: Subjects perform the test batteries before drug administration to establish a baseline.

    • Drug Administration: Subjects receive a single oral dose of the test compound, placebo, or a positive control (e.g., lorazepam).

    • Post-Dose Testing: The test batteries are administered at multiple time points after drug administration to capture the time course of the drug's effects.

    • Data Analysis: Performance on each test is scored, and the change from baseline is calculated. The effects of the test compound are compared to placebo and the positive control.

In-Vitro Electrophysiology (Patch-Clamp)
  • Objective: To determine the functional efficacy of the test compound at specific GABAA receptor subtypes.

  • Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).

  • Procedure:

    • Cell Culture: Transfected cells are cultured to allow for expression of the GABAA receptors.

    • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the chloride currents flowing through the GABAA receptors.

    • GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., EC20, the concentration that produces 20% of the maximal response).

    • Compound Application: The test compound is co-applied with GABA, and the change in the chloride current is measured.

    • Data Analysis: The potentiation of the GABA-evoked current by the test compound is calculated. The efficacy of the test compound is often expressed as a percentage of the maximal potentiation produced by a full agonist like diazepam.[16][17]

Plasma Prolactin Measurement (ELISA)
  • Objective: To measure changes in plasma prolactin levels as a potential biomarker of GABAA receptor modulation.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Sample Collection: Blood samples are collected from subjects at baseline and at various time points after drug administration. Plasma is separated by centrifugation.

    • ELISA Protocol:

      • The wells of a microtiter plate are coated with a capture antibody specific for prolactin.

      • Standards, controls, and plasma samples are added to the wells.

      • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

      • A substrate for the enzyme is added, which results in a color change.

      • The intensity of the color, which is proportional to the concentration of prolactin, is measured using a microplate reader.

    • Data Analysis: The concentration of prolactin in the samples is determined by comparing their absorbance to a standard curve. The change in prolactin levels from baseline is then calculated.[18][19][20]

Comparative Summary and Conclusion

Both this compound and AZD7325 are selective modulators of GABAA receptors containing α2 and α3 subunits. However, there are notable differences in their pharmacological profiles.

AZD7325 exhibits high affinity for the α2 and α3 subunits and significantly lower affinity for the α5 subunit.[4][5] It acts as a partial agonist at α2 and α3 subunits with relatively low intrinsic efficacy and is a neutral antagonist at the α1 subunit.[1] In human studies, AZD7325 achieved high receptor occupancy without inducing significant sedation or cognitive impairment, and it did not significantly alter saccadic peak velocity or plasma prolactin levels at the doses tested.[1][2] This profile suggests a potentially favorable separation of anxiolytic effects from sedative side effects.

This compound , while also selective for α2/3 subunits, has a different affinity and efficacy profile compared to AZD7325. It has a similar high affinity for the α1 subunit as AZD7325 but lower affinity for the α2 and α3 subunits.[2][3] However, it demonstrates higher intrinsic efficacy at the α2 and α3 subtypes compared to AZD7325.[6] In clinical studies, this compound produced a dose-dependent reduction in saccadic peak velocity and a significant increase in plasma prolactin levels, effects that are more in line with those of non-selective benzodiazepines like lorazepam, albeit to a lesser extent.[2][8]

References

Unveiling the Selectivity of AZD-6280: A Comparative Analysis for GABAA Receptor Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of AZD-6280's selectivity for α2/α3-containing GABA-A receptors over α1/α5 subunits, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. This compound is a positive allosteric modulator of GABA-A receptors with a distinct selectivity profile, suggesting its potential for therapeutic applications with a reduced side-effect profile compared to non-selective benzodiazepines.

Comparative Analysis of GABAA Receptor Modulators

The selectivity of this compound for different GABAA receptor α subunits is a key feature that distinguishes it from other modulators. The following tables summarize the binding affinities (Ki) and functional efficacies of this compound and a range of comparator compounds.

Table 1: Binding Affinity (Ki, nM) of GABAA Receptor Modulators at Different α Subunits
Compoundα1α2α3α5Reference(s)
This compound 0.5 21 31 Low Affinity [1]
AZD-73250.50.31.3230[2][3]
L-838,4170.79 (Antagonist)0.67 (Partial Agonist)1.67 (Partial Agonist)2.25 (Partial Agonist)[4]
LorazepamNon-selectiveNon-selectiveNon-selectiveNon-selective[5]
DiazepamNon-selectiveNon-selectiveNon-selectiveNon-selective[6][7]
ZolpidemHigh Affinity (10-fold > α2/α3)Lower AffinityLower AffinityNo Affinity[5][8]

Note: "Non-selective" indicates that the compound binds with high affinity to multiple α subunits. "Low Affinity" for this compound at the α5 subunit is noted in the literature, though a specific Ki value was not consistently found.[9]

Table 2: Functional Efficacy of GABAA Receptor Modulators
Compoundα1 Efficacyα2 Efficacyα3 Efficacyα5 EfficacyReference(s)
This compound Lower Efficacy Higher Efficacy Higher Efficacy Lower Efficacy [1]
AZD-7325Neutral AntagonistPartial Agonist (~18%)Partial Agonist (~15%)Partial Agonist (~8%)[2]
L-838,417AntagonistPartial AgonistPartial AgonistPartial Agonist[4]
LorazepamFull AgonistFull AgonistFull AgonistFull Agonist[10]
DiazepamFull AgonistFull AgonistFull AgonistFull Agonist[6]
ZolpidemFull AgonistLower EfficacyLower EfficacyNo Efficacy[8]

Note: Efficacy is often expressed as a percentage of the maximal response to diazepam or GABA.[2] this compound is described as having higher in vitro efficacy at α2 and α3 subtypes compared to α1 and α5.[1]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assay Protocol

This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Membrane Preparation: Cell membranes expressing the specific GABAA receptor subtype of interest (e.g., α1β2γ2, α2β2γ2) are prepared from transfected cell lines (e.g., HEK293 cells) or from specific brain regions.[11][12]

  • Incubation: The membranes are incubated with a radioligand that binds to the benzodiazepine (B76468) site of the GABAA receptor (e.g., [3H]-flumazenil or [11C]-flumazenil) and various concentrations of the unlabeled test compound (e.g., this compound).[11][13][14]

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature (e.g., 30-60 minutes at 4°C or room temperature) to allow the binding to reach equilibrium.[11][14]

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology Protocol

This technique is employed to measure the functional activity (efficacy) of a compound on GABAA receptors expressed in Xenopus oocytes.[16]

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.[17][18]

  • Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential (e.g., -60 mV) using a voltage-clamp amplifier.[16]

  • Drug Application: GABA, the natural agonist, is applied to the oocyte to elicit a baseline current response. The test compound (e.g., this compound) is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.[19]

  • Data Acquisition: The changes in membrane current are recorded and digitized for analysis.

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is quantified to determine its efficacy. The data is often expressed as a percentage of the maximal potentiation induced by a reference compound like diazepam.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the GABAA receptor signaling pathway and a typical experimental workflow.

GABAA_Signaling_Pathway cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_cellular_effect Cellular Effect GABA_site GABA Binding Site (α/β interface) Ion_channel Cl- Channel Pore GABA_site->Ion_channel Opens BZD_site Benzodiazepine Site (α/γ interface) BZD_site->Ion_channel Enhances Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_site AZD6280 This compound (α2/α3 Selective PAM) AZD6280->BZD_site NonSelective_BZD Non-selective BZD (e.g., Diazepam) NonSelective_BZD->BZD_site

Caption: GABAA receptor signaling pathway and allosteric modulation.

Radioligand_Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with: - Radioligand ([3H]-Flumazenil) - Unlabeled Competitor (this compound) start->incubation equilibrium Allow to Reach Equilibrium incubation->equilibrium filtration Rapid Filtration to Separate Bound from Unbound Ligand equilibrium->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

cross-validation of AZD-6280's anxiolytic effects in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD-6280 is a selective modulator of the GABAA receptor, specifically targeting the α2 and α3 subunits.[1][2] This selectivity is hypothesized to produce anxiolytic effects with a reduced side-effect profile compared to non-selective benzodiazepines, which are associated with sedation, dependence, and cognitive impairment. This guide provides a comparative overview of this compound, summarizing its mechanism of action and the experimental frameworks used to evaluate such compounds. However, it is important to note that detailed preclinical data from comparative animal studies for this compound are not extensively available in the public domain.

Mechanism of Action: Targeting GABAA α2/α3 Subunits

This compound is a positive allosteric modulator of the GABAA receptor, with higher efficacy at the α2 and α3 subunits.[1][2] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. The differential distribution of GABAA receptor subunits throughout the brain is thought to mediate the distinct effects of GABAergic drugs. The α1 subunit is highly associated with sedation, while the α2 and α3 subunits are primarily linked to anxiolysis. By selectively targeting the α2 and α3 subunits, this compound aims to achieve anxiolytic effects while minimizing the sedative and other undesirable effects associated with non-selective benzodiazepines that also act on the α1 subunit.

Below is a diagram illustrating the proposed signaling pathway of this compound.

This compound Signaling Pathway AZD6280 This compound GABA_A_alpha2_3 GABAA α2/α3 Subunit AZD6280->GABA_A_alpha2_3 Positive Allosteric Modulation Cl_channel Chloride Ion Channel GABA_A_alpha2_3->Cl_channel Opens GABA GABA GABA->GABA_A_alpha2_3 Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_channel->Neuronal_Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Proposed signaling pathway of this compound.

Preclinical Assessment of Anxiolytic Effects: Standard Animal Models

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms (without walls) and two enclosed arms (with high walls), elevated above the floor.

  • Animals: Typically adult male rats or mice are used.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the test.

    • The animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly affecting total locomotor activity.

Elevated Plus-Maze Workflow start Start habituaton Habituation to Testing Room start->habituaton placement Place Animal in Center of Maze habituaton->placement exploration 5-minute Free Exploration placement->exploration recording Video Recording and Tracking exploration->recording analysis Data Analysis recording->analysis end End analysis->end Light-Dark Box Test Workflow start Start habituaton Habituation to Testing Room start->habituaton placement Place Animal in Light Compartment habituaton->placement exploration 5-10 minute Free Exploration placement->exploration recording Video Recording and Tracking exploration->recording analysis Data Analysis recording->analysis end End analysis->end

References

AZD-6280 vs. Traditional Benzodiazepines: A Comparative Analysis of EEG Signatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electroencephalogram (EEG) signatures of AZD-6280, a selective GABAA α2/3 receptor modulator, and traditional non-selective benzodiazepines. The data presented is intended to offer an objective overview of their distinct neurophysiological effects, supported by available clinical trial data.

Executive Summary

This compound is an investigational drug developed for anxiety disorders, designed to selectively target the α2 and α3 subunits of the GABAA receptor.[1][2] This selectivity is intended to provide anxiolytic effects with a reduced sedative profile compared to traditional benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors.[3][4] Clinical studies have revealed that this compound induces a distinct EEG signature compared to traditional benzodiazepines like lorazepam, highlighting their different mechanisms of action at the neurophysiological level.[5]

Quantitative EEG Data Comparison

The following table summarizes the quantitative EEG findings from a Phase 1, single-center, randomized, double-blind, placebo-controlled, four-way crossover study (NCT00750802) that compared the effects of single oral doses of this compound and lorazepam in healthy male volunteers.[5][6]

EEG Power BandThis compound (10 mg)This compound (40 mg)Lorazepam (2 mg)Traditional Benzodiazepine (B76468) Signature (General)
Delta (1-4 Hz) No significant change (Decrease) (Statistically significant increase)Increased power, associated with sedation at higher doses.[7][8]
Theta (4-8 Hz) (Decrease in Fz-Cz leads) (Decrease)Similar but larger effects than this compound (40mg)Generally decreased power in occipital regions.[7]
Alpha (8-13 Hz) (Decrease in Fz-Cz leads) (Decrease)Similar but larger effects than this compound (40mg)Attenuation of the posterior alpha rhythm.[9]
Beta (13-30 Hz) No significant change (Increase) (Increase, similar but larger effects than this compound)A hallmark feature; increased fast activity.[9]
Gamma (30-45 Hz) Not reportedNo significant change (Statistically significant increase)Not a consistently reported primary feature.

Note: The effects of this compound 10 mg on the Fz-Cz leads for Theta and Alpha bands were comparable to the 40 mg dose.[5]

Signaling Pathways

The distinct EEG signatures of this compound and traditional benzodiazepines stem from their differential interactions with GABAA receptor subtypes.

Traditional Benzodiazepine Signaling Pathway Benzodiazepine Traditional Benzodiazepine GABAA_receptor GABAA Receptor (Non-selective: α1, α2, α3, α5 subunits) Benzodiazepine->GABAA_receptor Positive Allosteric Modulation Cl_channel Chloride (Cl-) Channel Opening GABAA_receptor->Cl_channel Increased frequency of opening GABA GABA GABA->GABAA_receptor Binds Neuronal_hyperpolarization Neuronal Hyperpolarization Cl_channel->Neuronal_hyperpolarization Increased Cl- influx Anxiolysis Anxiolysis Neuronal_hyperpolarization->Anxiolysis Sedation Sedation Neuronal_hyperpolarization->Sedation Cognitive_impairment Cognitive Impairment Neuronal_hyperpolarization->Cognitive_impairment

Traditional Benzodiazepine Signaling Pathway

This compound Signaling Pathway AZD6280 This compound GABAA_receptor_selective GABAA Receptor (Selective: α2, α3 subunits) AZD6280->GABAA_receptor_selective Selective Positive Allosteric Modulation Cl_channel Chloride (Cl-) Channel Opening GABAA_receptor_selective->Cl_channel Increased frequency of opening GABA GABA GABA->GABAA_receptor_selective Binds Neuronal_hyperpolarization Neuronal Hyperpolarization Cl_channel->Neuronal_hyperpolarization Increased Cl- influx Anxiolysis Anxiolysis Neuronal_hyperpolarization->Anxiolysis Reduced_sedation Reduced Sedation Neuronal_hyperpolarization->Reduced_sedation

This compound Signaling Pathway

Experimental Protocols

The following is a summary of the experimental protocol for the NCT00750802 clinical trial.

Study Design: A single-center, single-dose, double-blind, double-dummy, four-way crossover, placebo-controlled, randomized study.[5]

Participants: Healthy male volunteers aged 18 to 55 years.[6]

Treatments: Single oral doses of:

  • This compound (10 mg)

  • This compound (40 mg)

  • Lorazepam (2 mg)

  • Placebo

EEG Data Acquisition and Analysis: While the full detailed protocol is proprietary, standard pharmaco-EEG methodologies were employed.[10] This typically involves:

  • Electrode Placement: Scalp electrodes are placed according to the International 10-20 system.

  • Recording: Continuous EEG is recorded for a specified duration before and after drug administration.

  • Data Processing: The raw EEG data is visually inspected for artifacts, which are removed. The cleaned data is then subjected to Fast Fourier Transform (FFT) to calculate the power spectral density for different frequency bands (Delta, Theta, Alpha, Beta, Gamma).

  • Statistical Analysis: Statistical comparisons are made between the EEG power spectra at baseline and after each treatment, as well as between the different treatment groups.

Experimental Workflow for EEG Analysis cluster_0 Data Acquisition cluster_1 Data Processing and Analysis Participant_Recruitment Participant Recruitment Baseline_EEG Baseline EEG Recording Participant_Recruitment->Baseline_EEG Drug_Administration Drug Administration (this compound, Lorazepam, Placebo) Baseline_EEG->Drug_Administration Post_Dose_EEG Post-Dose EEG Recording Drug_Administration->Post_Dose_EEG Artifact_Removal Artifact Removal Post_Dose_EEG->Artifact_Removal FFT_Analysis Fast Fourier Transform (FFT) Analysis Artifact_Removal->FFT_Analysis Power_Spectrum Power Spectrum Calculation (Delta, Theta, Alpha, Beta, Gamma) FFT_Analysis->Power_Spectrum Statistical_Comparison Statistical Comparison Power_Spectrum->Statistical_Comparison

Experimental Workflow for EEG Analysis

Conclusion

The available data indicates that this compound has a distinct EEG signature compared to traditional benzodiazepines like lorazepam. Notably, the decrease in delta power with this compound contrasts with the increase seen with lorazepam, which may correlate with this compound's intended reduced sedative effect.[5] Both drug classes show an increase in beta power, a common feature of GABAA receptor modulation. These differences in EEG profiles provide a quantitative basis for distinguishing the neurophysiological effects of selective versus non-selective GABAA receptor modulators and may serve as valuable biomarkers in the development of novel anxiolytics.

References

A Comparative Analysis of AZD-6280 and Other GABAA Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD-6280, a selective GABAA receptor positive allosteric modulator (PAM), with other notable GABAA receptor PAMs. The objective is to furnish researchers and drug development professionals with a detailed analysis of their respective pharmacological profiles, supported by experimental data, to inform future research and development endeavors.

Introduction to GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion flow.[2] This mechanism is the basis for the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.[2][3]

The GABAA receptor is a pentameric protein complex typically composed of two α, two β, and one γ subunit.[1] The specific α subunit (α1, α2, α3, or α5) present in the receptor complex largely determines its pharmacological properties.[4] Modulation of α1-containing receptors is primarily associated with sedation, while modulation of α2 and α3-containing receptors is linked to anxiolytic effects.[4] Modulation of α5-containing receptors has been implicated in cognitive processes.[5]

This compound is a novel GABAA receptor modulator that exhibits selectivity for the α2 and α3 subunits.[6][7][8] This selective profile suggests the potential for anxiolytic efficacy with a reduced liability for sedation compared to non-selective benzodiazepines.[9][10] This guide will compare the in vitro and in vivo properties of this compound with other well-characterized GABAA receptor PAMs, including the non-selective benzodiazepine (B76468) Diazepam, the α1-sparing partial agonist L-838,417, the α2/α3-selective modulator TPA023, and the α1-selective hypnotic, Zolpidem.

Comparative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional efficacy (EC50 and intrinsic activity) of this compound and other selected GABAA receptor positive allosteric modulators across different α subunits of the GABAA receptor.

Table 1: Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes

Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2Reference(s)
This compound 0.52131Low Affinity[11]
Diazepam ~5-10~5-10~5-10~5-10
L-838,417 0.790.670.672.25[12]
TPA023 0.410.230.190.35[13][14]
Zolpidem ~25-41~160-765~380-2150>10,000[5][15]

Note: "βx" indicates that the specific beta subunit isoform may vary between studies. Ki values for Diazepam are generalized due to its non-selective nature and broad reporting. Data for some compounds may be from studies using rat brain membranes or recombinant receptors, which can lead to slight variations.

Table 2: Functional Efficacy at Human GABAA Receptor Subtypes

Compoundα1 Efficacyα2 Efficacyα3 Efficacyα5 EfficacyReference(s)
This compound Lower EfficacyPartial Agonist (32-34% of Diazepam)Partial Agonist (32-34% of Diazepam)Lower Efficacy[16]
Diazepam Full AgonistFull AgonistFull AgonistFull Agonist
L-838,417 AntagonistPartial AgonistPartial AgonistPartial Agonist[17]
TPA023 AntagonistWeak Partial AgonistWeak Partial AgonistAntagonist[13]
Zolpidem Full AgonistWeak Partial AgonistWeak Partial AgonistNo Appreciable Efficacy[5]

Note: Efficacy is often expressed as a percentage of the maximal response to a full agonist like Diazepam or as the intrinsic activity of the compound.

GABAA Receptor Signaling Pathway and PAM Mechanism of Action

The following diagram illustrates the basic signaling pathway of the GABAA receptor and the mechanism of action of positive allosteric modulators.

GABAA_Signaling cluster_receptor GABAA Receptor GABA_site GABA Binding Site (α/β interface) Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens PAM_site PAM Binding Site (e.g., BZD site at α/γ interface) PAM_site->Cl_channel Enhances Opening Cl_ion Cl- Cl_channel->Cl_ion Influx of GABA GABA GABA->GABA_site Binds to PAM Positive Allosteric Modulator (PAM) PAM->PAM_site Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

GABAA receptor signaling and PAM action.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[18][19]

Objective: To measure the displacement of a radiolabeled ligand from GABAA receptors by a non-radiolabeled test compound (e.g., this compound).

Materials:

  • Cell membranes expressing the GABAA receptor subtype of interest (e.g., from HEK293 cells transfected with specific α, β, and γ subunit cDNAs).

  • Radioligand (e.g., [3H]Flunitrazepam for the benzodiazepine site).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Diazepam).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of cells expressing the target receptor. The final membrane pellet is resuspended in assay buffer.[19][20]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[19]

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[19][20]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects (e.g., efficacy) of a compound on ion channel activity.[9][21][22]

Objective: To determine the ability of a test compound to modulate GABA-evoked chloride currents in Xenopus oocytes expressing specific GABAA receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABAA receptor subunits (α, β, γ).

  • Two-electrode voltage clamp amplifier and recording setup.

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

  • GABA solution.

  • Test compound solution.

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis and injected with a mixture of cRNAs encoding the desired GABAA receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • GABA Application: GABA is applied to the oocyte to evoke an inward chloride current.

  • Compound Application: The test compound is co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured. Concentration-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (efficacy) relative to a full agonist.

In Vivo Behavioral Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[2][3][23][24][25]

Objective: To evaluate the anxiolytic effects of a test compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

The rotarod test is used to assess motor coordination and balance, which can be impaired by sedative drugs.[26][27][28][29][30]

Objective: To evaluate the potential sedative or motor-impairing effects of a test compound.

Apparatus: A rotating rod that can be set at a fixed or accelerating speed.

Procedure:

  • Training: Animals are trained on the rotarod for one or more sessions before the test day to establish a stable baseline performance.

  • Drug Administration: The test compound or vehicle is administered to the animals.

  • Testing: At various time points after drug administration, the animals are placed on the rotating rod, and the latency to fall off is recorded.

  • Data Analysis: A decrease in the latency to fall from the rotarod compared to the vehicle-treated group indicates motor impairment or sedation.

Summary and Conclusion

This compound is a GABAA receptor positive allosteric modulator with a distinct pharmacological profile characterized by its selectivity for the α2 and α3 subunits.[6][7][8] This selectivity is hypothesized to confer anxiolytic properties with a reduced risk of sedation compared to non-selective benzodiazepines like Diazepam. The comparative data presented in this guide highlights the differences in binding affinity and functional efficacy between this compound and other GABAA receptor modulators.

For instance, unlike the α1-sparing partial agonist L-838,417 and the α1 antagonist TPA023, this compound retains some affinity and efficacy at the α1 subunit, albeit lower than for α2 and α3.[11] This may result in a different side-effect profile. In contrast to the α1-selective hypnotic Zolpidem, this compound's primary targets are the α2 and α3 subunits, suggesting a primary anxiolytic rather than hypnotic mechanism of action.

The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound and other GABAA receptor modulators. By utilizing these standardized assays, a more direct and comprehensive comparison can be achieved, ultimately aiding in the development of novel therapeutics with improved efficacy and safety profiles for the treatment of anxiety and other CNS disorders. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound.[9][10]

References

A Comparative Guide to the In Vitro Reproducibility of AZD-6280 Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published in vitro findings for AZD-6280, a selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The data presented here is intended to offer an objective overview of the compound's performance and aid in the assessment of the reproducibility of its in vitro profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel, orally active, allosteric modulator of the GABA-A receptor, demonstrating selectivity for the α2 and α3 subunits.[1] Developed for the potential treatment of anxiety disorders, its mechanism of action as a partial agonist at these specific subtypes is intended to provide anxiolytic effects with a reduced side-effect profile compared to non-selective benzodiazepines like lorazepam.[2][3][4]

Quantitative In Vitro Data Comparison

The following tables summarize the key in vitro binding affinity and functional efficacy data for this compound and comparator compounds from published literature. This allows for a direct comparison of the reported values to assess the consistency of the findings.

Table 1: Comparative In Vitro Binding Affinity of this compound and Comparator Compounds at Human GABA-A Receptor Subtypes

CompoundReceptor SubtypeKi (nM)pKiReference
This compound α1βxγx0.5-[2]
α2βxγx217.7[1][2]
α3βxγx31-[2]
AZD7325 α1βxγx0.3 - 1.3-[2]
α2βxγx0.3 - 1.3-[2]
α3βxγx0.3 - 1.3-[2]

Table 2: Comparative In Vitro Functional Efficacy of this compound at Human GABA-A Receptor Subtypes

CompoundReceptor SubtypeEfficacy (% of Diazepam max response)Assay TypeReference
This compound α2β3γ2 / α3β3γ232 - 34%Not specified[5]
AZD7325 α2β3γ2 / α3β3γ215%Not specified[5]

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator (PAM) at the benzodiazepine (B76468) binding site of the GABA-A receptor. The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition is the basis of its pharmacological effect.

GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Extracellular Space GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel_Open->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds AZD6280 This compound (PAM) AZD6280->GABA_A_Receptor Binds (Allosteric Site) Chloride_Ion Cl- Chloride_Ion->Chloride_Channel_Open Influx Radioligand Binding Assay Workflow start Start membrane_prep Membrane Preparation (from cells expressing GABA-A subtypes) start->membrane_prep incubation Incubation: Membranes + Radioligand + Increasing [this compound] membrane_prep->incubation filtration Rapid Filtration (separate bound/free ligand) incubation->filtration scintillation Scintillation Counting (measure radioactivity) filtration->scintillation analysis Data Analysis (determine IC50 and Ki) scintillation->analysis end End analysis->end Two-Electrode Voltage Clamp Workflow start Start oocyte_prep Oocyte Preparation and cRNA Injection (GABA-A subunits) start->oocyte_prep recording_setup Two-Electrode Voltage Clamp Setup oocyte_prep->recording_setup baseline_gaba Apply Baseline GABA (EC20) recording_setup->baseline_gaba co_application Co-apply GABA + Increasing [this compound] baseline_gaba->co_application current_measurement Measure Potentiation of GABA-evoked Current co_application->current_measurement analysis Data Analysis (determine EC50 and Emax) current_measurement->analysis end End analysis->end

References

Validating the Anxiolytic Mechanism of AZD-6280: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-6280, a selective GABAA α2/α3 receptor positive allosteric modulator, with other therapeutic alternatives. We delve into the experimental data from knockout models that validate its mechanism of action, offering a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug that acts as a positive allosteric modulator (PAM) of GABAA receptors, with selectivity for subtypes containing the α2 and α3 subunits.[1][2][3][4] The principal inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). Its primary receptors, GABAA receptors, are ligand-gated ion channels that, when activated, produce a calming effect. These receptors are composed of five subunits, and the specific combination of these subunits dictates their pharmacological properties. Subunit-selective modulators like this compound are being developed to achieve therapeutic benefits, such as anxiolysis, while minimizing the side effects associated with non-selective benzodiazepines, like sedation, which is primarily mediated by the α1 subunit.[5]

Validating the Mechanism of Action with Knockout Models

The most definitive method for validating the in-vivo mechanism of action of a subtype-selective compound is through the use of knockout (KO) animal models. By removing the gene encoding a specific GABAA receptor subunit, researchers can observe whether the pharmacological effects of a drug are diminished or absent, thereby confirming the drug's target.

The Role of α2 and α3 Subunits in Anxiety

Studies utilizing genetically modified mice have been instrumental in delineating the roles of different GABAA receptor subunits. Research on α2 global knockout mice has provided strong evidence for the involvement of α2-containing GABAA receptors in mediating anxiety-like behaviors.[6][7] Similarly, α3 subunit knockout mice have been used to investigate the role of this subunit in various neurological functions, including sleep regulation.[8][9] The anxiolytic effects of benzodiazepines are absent in mice with a point mutation in the α2 subunit that renders it insensitive to these drugs, further solidifying the role of this subunit in anxiety.[6]

Comparative Analysis of this compound and Alternatives

Several other α2/α3 selective modulators have been developed and studied, providing a basis for comparison with this compound.

CompoundMechanism of ActionKey Findings in Knockout/Knock-in ModelsReference
This compound Selective GABAA α2/α3 PAMPreclinical models show potent anxiolytic-like effects without sedation. Human studies confirm a distinct pharmacodynamic profile from non-selective benzodiazepines.[1][10][11][1][10][11]
AZD7325 (BAER-101) Selective GABAA α2/α3 PAMIn a mouse model of Fragile X Syndrome (Fmr1 KO), BAER-101 was shown to reduce cortical hyperexcitability and improve select behavioral phenotypes.[12][13][12][13]
TPA023 Selective GABAA α2/α3 partial agonistExhibits non-sedating anxiolytic properties in preclinical models. Clinical data validates the approach of targeting specific GABAA receptors through subtype-selective efficacy.[14][15][14][15]
L-838,417 GABAA α1-sparing partial agonist (active at α2, α3, α5)Demonstrates non-sedative anxiolytic, antinociceptive, and anti-inflammatory activity in vivo.[16] Its anxiolytic-like action in α2(H101R) point mutant mice suggests a role for α3-containing receptors.[6][6][16]

Experimental Protocols

Generation of Knockout Mice

The generation and validation of GABAA receptor subunit knockout mice are crucial for target validation studies.[17][18] A common strategy involves the use of the Cre-loxP system for conditional gene inactivation.[18]

Workflow for Generating Conditional Knockout Mice:

G cluster_0 Gene Targeting in Embryonic Stem (ES) Cells cluster_1 Generation of Chimeric Mice cluster_2 Breeding and Genotyping ES_Cells Embryonic Stem Cells Homologous_Recombination Homologous Recombination ES_Cells->Homologous_Recombination Targeting_Vector Targeting Vector (with loxP sites flanking target exon) Targeting_Vector->Homologous_Recombination Selection Selection of correctly targeted ES cells Homologous_Recombination->Selection Blastocyst Blastocyst Selection->Blastocyst Injection Implantation Implantation into Pseudopregnant Female Blastocyst->Implantation Chimeric_Mouse Chimeric Mouse Implantation->Chimeric_Mouse Germline_Transmission Breeding for Germline Transmission Chimeric_Mouse->Germline_Transmission Floxed_Mouse Floxed Mouse (loxP sites present) Germline_Transmission->Floxed_Mouse Conditional_KO Conditional Knockout Mouse (gene deleted in specific tissues) Floxed_Mouse->Conditional_KO Cross with Cre_Mouse Cre-driver Mouse (tissue-specific Cre expression) Cre_Mouse->Conditional_KO

Figure 1. Workflow for generating conditional knockout mice.
Behavioral Assays for Anxiolytic and Sedative Effects

Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Rotarod Test: This assay is used to measure motor coordination and balance, with a decrease in the time a mouse can stay on a rotating rod indicating sedation or motor impairment.[19]

Electrophysiology

Whole-cell Patch Clamp: This technique is used to record the electrical activity of individual neurons and assess the function of ion channels like the GABAA receptor.[20][21][22] It allows for the direct measurement of how a compound modulates GABA-induced currents.

G cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Data Analysis prep1 Isolate brain region of interest prep2 Prepare acute brain slices or culture primary neurons prep1->prep2 prep3 Identify target neuron under microscope prep2->prep3 rec1 Approach neuron with micropipette prep3->rec1 rec2 Form a high-resistance seal (GΩ seal) rec1->rec2 rec3 Rupture the cell membrane (whole-cell configuration) rec2->rec3 rec4 Apply voltage clamp and record currents rec3->rec4 drug1 Perfuse with GABA (control) drug2 Co-apply GABA and test compound (e.g., this compound) drug1->drug2 analysis1 Measure changes in current amplitude, kinetics, and frequency drug2->analysis1 analysis2 Compare responses between wild-type and knockout neurons analysis1->analysis2

Figure 2. Experimental workflow for whole-cell patch clamp electrophysiology.

Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor, which is located at the interface of the α and γ subunits.[23] By binding to this site, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.

G GABA GABA GABA_A_Receptor GABAA Receptor α2/α3 subunit γ subunit Cl- Channel GABA->GABA_A_Receptor:f0 Binds AZD6280 This compound AZD6280->GABA_A_Receptor:f1 Binds (allosterically) Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A_Receptor:f3->Neuronal_Inhibition Increased Cl- influx Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to

Figure 3. Signaling pathway of this compound at the GABAA receptor.

Conclusion

The use of knockout mouse models has been indispensable in validating the mechanism of action of subtype-selective GABAA receptor modulators like this compound. The data strongly support the hypothesis that the anxiolytic effects of these compounds are mediated through their interaction with α2 and α3-containing GABAA receptors, while their reduced sedative potential is due to their lower efficacy at α1-containing receptors. This comparative guide highlights the power of integrating genetic models with pharmacological studies to de-risk and advance the development of novel therapeutics for anxiety and other neurological disorders.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AZD-6280

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of AZD-6280, a selective GABAA(α2/3) receptor modulator intended for research use only.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for handling pharmacologically active compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental protection.

Quantitative Data Summary

As no specific quantitative disposal limits for this compound have been identified, general laboratory hazardous waste guidelines should be followed. Key quantitative metrics for laboratory chemical waste are summarized below.

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation55 gallons per satellite accumulation area[1]
Maximum Acutely Toxic Waste (P-list)1 quart of liquid or 1 kilogram of solid[1]
Maximum Container Weight15 kg for manual handling
pH Range for Drain Disposal (if permissible)5.5 to 10.5 (for dilute aqueous solutions)[4]
Maximum Storage Time in Academic Labs6 months[5]

Disposal Protocol for this compound

Given that this compound is a pharmacologically active small molecule, it must be treated as hazardous chemical waste.[6] Disposal procedures should align with federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation

  • Solid Waste: Collect solid this compound waste, including unused or expired compound and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof closure.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated sharps container.[7]

Step 3: Decontamination of Empty Containers

  • "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, though labels should be defaced or removed.[2]

Step 4: Storage of Waste

  • Store waste containers in a designated and properly ventilated satellite accumulation area at or near the point of generation.[1][5]

  • Ensure containers are kept closed except when adding waste.[1]

  • Separate incompatible waste types to prevent dangerous reactions.

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash. [4]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • The primary recommended method for the final disposal of pharmacologically active compounds is incineration by a licensed facility.[9][10]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Collect in Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->container_liquid container_sharps Dispose in Sharps Container sharps->container_sharps decontaminate Step 3: Decontaminate Empty Containers (Triple-Rinse) container_solid->decontaminate storage Step 4: Store Waste in Designated Satellite Area container_liquid->storage container_sharps->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->container_liquid disposal Step 5: Arrange for EHS Pickup for Incineration storage->disposal

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-6280
Reactant of Route 2
Reactant of Route 2
AZD-6280

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。